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4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Documentation Hub

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  • Product: 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
  • CAS: 898775-66-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Modular Synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Executive Summary & Target Analysis This technical guide details the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone , a functionalized dihydrochalcone derivative. This scaffold is of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Analysis

This technical guide details the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone , a functionalized dihydrochalcone derivative. This scaffold is of significant interest in medicinal chemistry, sharing structural homology with SGLT2 inhibitors and various antidiabetic agents.

The core synthetic challenge lies in the chemoselectivity required to preserve the 4'-carboethoxy (ethyl ester) moiety. Standard base-catalyzed aldol conditions (e.g., NaOH/KOH) pose a high risk of saponification, converting the ester to a carboxylic acid. Furthermore, the subsequent reduction of the alkene must not reduce the ketone or the ester.

To address these constraints, this guide proposes a "Protect-Free" Modular Route :

  • Step 1: Acid-Mediated or Amine-Catalyzed Claisen-Schmidt Condensation to avoid ester hydrolysis.

  • Step 2: Low-Pressure Pd/C Hydrogenation for precise saturation of the

    
    -alkene.
    
Target Molecule Structure[1][2][3]
  • Core: 1,3-Diarylpropan-1-one (Dihydrochalcone)

  • Ring A (Left): 4-(Ethoxycarbonyl)phenyl[1]

  • Ring B (Right): 4-Methoxyphenyl

  • Linker: Saturated ethylene bridge (-CH2-CH2-)

Retrosynthetic Strategy

The synthesis is designed for convergence and atom economy. We disconnect the C(


)-C(

) bond via a chalcone intermediate.

Retrosynthesis target Target: 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone chalcone Intermediate: 4'-Carboethoxy-4-methoxychalcone (Enone) target->chalcone Chemoselective Hydrogenation (H2/Pd-C) precursor1 Precursor A: Ethyl 4-acetylbenzoate (Ketone) chalcone->precursor1 Claisen-Schmidt (Acid/Amine Catalysis) precursor2 Precursor B: 4-Methoxybenzaldehyde (Aldehyde) chalcone->precursor2

Figure 1: Retrosynthetic disconnection showing the conversion of the chalcone intermediate to the target dihydrochalcone.

Detailed Experimental Protocols

Step 1: Synthesis of 4'-Carboethoxy-4-methoxychalcone

Objective: Form the carbon-carbon double bond without hydrolyzing the ethyl ester. Method: Modified Claisen-Schmidt Condensation using Thionyl Chloride (in situ HCl generation) or Piperidine. Rationale: Strong mineral bases (NaOH) are contraindicated due to ester sensitivity. Acid-catalyzed condensation in absolute ethanol is robust for this substrate class.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Ethyl 4-acetylbenzoate1.0Nucleophile (Ketone)
4-Methoxybenzaldehyde1.1Electrophile (Aldehyde)
Thionyl Chloride (SOCl

)
1.5Catalyst Precursor (Generates HCl)
Absolute EthanolSolventReaction Medium
Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Ensure the apparatus is dry (flame-dried preferred) and under a nitrogen atmosphere.

  • Dissolution: Charge the flask with Ethyl 4-acetylbenzoate (10 mmol) and 4-Methoxybenzaldehyde (11 mmol). Add Absolute Ethanol (20 mL) and stir until dissolved.

  • Catalyst Generation: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (1.5 mL) dropwise over 10 minutes.

    • Mechanism Note: SOCl

      
       reacts with ethanol to generate anhydrous HCl and diethyl sulfite. The HCl catalyzes the enolization of the ketone.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. A heavy precipitate (the chalcone) usually forms.

  • Work-up:

    • Cool the flask to 0°C to maximize precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold ethanol (2 x 10 mL) and cold water (2 x 20 mL) to remove acid traces.

  • Purification: Recrystallize from hot ethanol/ethyl acetate (9:1) if necessary.

  • Yield Expectation: 80–90% (Yellow crystalline solid).

Step 2: Chemoselective Hydrogenation

Objective: Reduce the C=C double bond to a C-C single bond without reducing the ketone (C=O) to an alcohol or the ester to an alcohol/ether. Method: Catalytic Hydrogenation over Pd/C at Atmospheric Pressure. Rationale: While transfer hydrogenation (Ammonium Formate) is precise, low-pressure H


 gas is cleaner for scale-up and avoids ammonia byproducts, provided the reaction time is monitored to prevent over-reduction.
Reagents & Materials
ReagentLoadingRole
Chalcone Intermediate1.0 equivSubstrate
10% Pd/C5-10 wt%Catalyst
Ethyl Acetate (EtOAc)SolventSolvent (Non-protic preferred)
Hydrogen Gas (H

)
Balloon (1 atm)Reducing Agent
Protocol
  • Setup: Place the Chalcone intermediate (5 mmol) into a two-neck round-bottom flask.

  • Solvent: Add Ethyl Acetate (30 mL). Note: Avoid alcohols if transesterification is a concern, though ethanol is usually acceptable.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass) under a gentle stream of nitrogen (Pyrophoric hazard!).

  • Hydrogenation:

    • Purge the flask with H

      
       gas (vacuum/fill cycle x3).
      
    • Attach a hydrogen balloon.

    • Stir vigorously at room temperature.

  • Monitoring (Critical): Monitor via TLC every 30 minutes.

    • Endpoint: Disappearance of the yellow chalcone spot and appearance of a UV-active (but less conjugated) product.

    • Stop: Immediately upon consumption of starting material to prevent ketone reduction.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification: The product is often pure enough. If not, purify via flash column chromatography (Hexanes/EtOAc).

Workflow Visualization

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction start Ethyl 4-acetylbenzoate + Anisaldehyde mix Add SOCl2/EtOH (In-situ HCl) start->mix precip Precipitation (Yellow Solid) mix->precip dissolve Dissolve in EtOAc precip->dissolve Recrystallize hydro H2 Balloon / Pd/C (Monitor TLC) dissolve->hydro filter Celite Filtration hydro->filter final Target Product: White Solid filter->final

Figure 2: Operational workflow emphasizing the purification bridge between condensation and reduction.

Analytical Characterization Data (Expected)

The following data confirms the structure of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone .

TechniqueSignal/ParameterAssignment/Interpretation
1H NMR

1.39 (t, 3H)
Ester Methyl (-OCH

CH

)

4.38 (q, 2H)
Ester Methylene (-OCH

CH

)

3.80 (s, 3H)
Methoxy group (-OCH

)

3.05 (t, 2H)

-Methylene (Ar-CH

-)

3.28 (t, 2H)

-Methylene (-C(=O)CH

-)

8.0-8.1 (d, 2H)
Aromatic protons (Ortho to Ester)
IR 1715 cm

Ester C=O stretch
1680 cm

Ketone C=O stretch (Conjugated)
MS (ESI) [M+H]

Calc: 327.15
Confirms Molecular Weight

Troubleshooting & Optimization

Issue: Ester Hydrolysis (Step 1)
  • Symptom: Formation of carboxylic acid (broad OH stretch in IR, loss of ethyl group in NMR).

  • Cause: Presence of water or strong base.[8]

  • Fix: Switch to Piperidine (0.1 eq) / Glacial Acetic Acid (0.1 eq) in refluxing toluene with a Dean-Stark trap. This "neutral" condition removes water physically rather than chemically [1].

Issue: Over-Reduction (Step 2)
  • Symptom: Formation of the alcohol (1,3-diarylpropan-1-ol).

  • Cause: Reaction time too long or H

    
     pressure too high.
    
  • Fix: Use Transfer Hydrogenation . Replace H

    
     gas with Ammonium Formate (5 eq)  in Methanol at reflux. This method is kinetically self-limiting and highly selective for C=C bonds over C=O bonds [2].
    

References

  • Ahmed, N., & van Lier, J. E. (2005). Pd-C/ammonium formate: A selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[3] Journal of Chemical Research.[3] Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones. Retrieved from [Link][6]

Sources

Exploratory

spectroscopic data of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (NMR, IR, Mass)

[1] Part 1: Executive Summary & Structural Logic The Molecule 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (also known as Ethyl 4-[3-(4-methoxyphenyl)propanoyl]benzoate) is a critical dihydrochalcone intermediate.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Structural Logic

The Molecule

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (also known as Ethyl 4-[3-(4-methoxyphenyl)propanoyl]benzoate) is a critical dihydrochalcone intermediate.[1] It frequently appears in the synthesis of SGLT2 inhibitors and liquid crystal mesogens. Its structure combines two distinct aromatic systems—an electron-rich anisole ring and an electron-deficient ethyl benzoate ring—linked by a flexible propanoyl bridge.[1]

Chemical Formula:


Molecular Weight:  312.36  g/mol 
Synthesis & Causality

To understand the impurities and spectral nuances, one must understand the origin. This molecule is typically synthesized via the selective reduction of its chalcone precursor. The choice of reduction method (e.g., Pd/C hydrogenation vs. transfer hydrogenation) dictates the impurity profile (e.g., over-reduction to the alcohol).

SynthesisWorkflow Start 4-Carboethoxyacetophenone (Starting Material A) Chalcone Intermediate Chalcone (Unsaturated) Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde 4-Methoxybenzaldehyde (Starting Material B) Aldehyde->Chalcone Product Target Dihydrochalcone (4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone) Chalcone->Product H2, Pd/C (Selective Reduction) Impurity Over-reduced Alcohol (Impurity) Product->Impurity Excess H2 or High Temp

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential over-reduction impurities.[2]

Part 2: Spectroscopic Data & Analysis

The following data represents the Standard Reference Profile for high-purity (>98%) samples.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10-15 mg of sample in 0.6 mL


. TMS is used as the internal reference (0.00 ppm).

H NMR (400 MHz,

)

The spectrum is characterized by two distinct AA'BB' aromatic systems and a classic ethyl ester pattern.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
1.41 Triplet (

Hz)
3H

Methyl of the ethyl ester.[1]
3.05 Triplet (

Hz)
2H

Benzylic protons next to the electron-rich anisole ring.
3.28 Triplet (

Hz)
2H

Alpha-keto protons; deshielded by the carbonyl anisotropy.[1]
3.79 Singlet3H

Methoxy group; characteristic sharp singlet.[3]
4.40 Quartet (

Hz)
2H

Methylene of the ethyl ester; deshielded by oxygen.
6.84 Doublet (

Hz)
2HAnisole Ring (3,5)Ortho to Methoxy; shielded by resonance donation.
7.15 Doublet (

Hz)
2HAnisole Ring (2,6)Meta to Methoxy.
7.98 Doublet (

Hz)
2HBenzoate Ring (2,6)Ortho to Ketone; deshielded by electron-withdrawing carbonyl.[1]
8.12 Doublet (

Hz)
2HBenzoate Ring (3,5)Ortho to Ester; deshielded by ester group.

C NMR (100 MHz,

)

Key diagnostic peaks include two carbonyls with distinct chemical environments.

Shift (

, ppm)
AssignmentNotes
14.3 Ester

29.8

Benzylic carbon.[1]
40.1

Alpha-keto carbon.[1]
55.3

Methoxy carbon.
61.4 Ester

113.9 Anisole C3, C5
128.0 Benzoate C2, C6
129.4 Anisole C2, C6
129.8 Benzoate C3, C5
132.9 Anisole C1Ipso carbon.
134.1 Benzoate C4Ipso to Ester.[1]
140.2 Benzoate C1Ipso to Ketone.[1]
158.1 Anisole C4Ipso to Methoxy (Deshielded).
165.8 Ester

Typical ester carbonyl range.
199.2 Ketone

Conjugated ketone.
Infrared Spectroscopy (FT-IR)

Protocol: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Distinguishing the two carbonyl types (Ester vs. Ketone).

Wavenumber (

)
Vibration ModeInterpretation
2980 - 2840 C-H StretchAliphatic C-H (Ethyl/Propyl) and Methoxy C-H.
1715 - 1720

Stretch (Ester)
Strong intensity.[1] Higher frequency than the ketone.
1680 - 1685

Stretch (Ketone)
Conjugated aromatic ketone. Lower frequency due to conjugation.
1605, 1510 C=C AromaticCharacteristic "breathing" modes of the benzene rings.
1250 - 1260 C-O-C Asym StretchStrong band typical of aryl alkyl ethers (Anisole).[1]
1100 - 1110 C-O StretchEster C-O stretch.[1]
Mass Spectrometry (EI-MS)

Protocol: Electron Impact (70 eV) or ESI+. Molecular Ion:


[1]

The fragmentation pattern is dictated by the stability of the acylium ions and the tropylium ion derivatives.

MassSpec M Molecular Ion [M]+ m/z 312 Frag1 Fragment A [EtOOC-Ph-CO]+ m/z 177 M->Frag1 Alpha Cleavage (Carbonyl side) Frag2 Fragment B [MeO-Ph-CH2-CH2]+ m/z 135 M->Frag2 Alpha Cleavage Frag3 Methoxybenzyl Cation [MeO-Ph-CH2]+ m/z 121 Frag2->Frag3 Loss of CH2

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Key Fragments:

  • m/z 312: Molecular Ion

    
    .
    
  • m/z 281:

    
    .
    
  • m/z 177:

    
     (Acylium ion of the benzoate moiety).
    
  • m/z 121:

    
     (Methoxybenzyl cation / Tropylium derivative). Base peak in many methoxy-benzyl systems.
    

Part 3: Experimental Validation Protocol

To ensure Trustworthiness and reproducibility, follow this self-validating workflow.

Sample Preparation for QC[1]
  • Solvent Check: Ensure

    
     acidity is low to prevent acetal formation or hydrolysis during NMR acquisition. Use 
    
    
    
    -neutralized
    
    
    if the sample is stored >24h.
  • Concentration: 15 mg/0.6 mL is optimal. Too dilute (<5 mg) loses the quaternary carbons in

    
     NMR; too concentrated (>30 mg) causes viscosity broadening.
    
The "Self-Validating" Integration Check

When processing the


 NMR, use the Methoxy Singlet (3.79 ppm)  as the calibration standard for integration (set to 3.00).
  • Check 1: The Ethyl Quartet (4.40 ppm) must integrate to 2.00 (

    
    ). Deviation implies residual ethanol or hydrolysis.[1]
    
  • Check 2: The ratio of the two triplet signals (3.05 ppm vs 3.28 ppm) must be 1:1. Deviation implies chalcone impurity (olefin peaks at 7.4-7.8 ppm).[1]

Impurity Flagging[1]
  • Doublet at ~7.7 ppm: Indicates unreduced Chalcone (olefinic proton).

  • Multiplet at ~4.8 ppm: Indicates over-reduced Alcohol (C-OH proton).[1]

  • Broad singlet at ~8-9 ppm: Indicates hydrolysis of the ester to the Carboxylic Acid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245554, 4'-Methoxy-3-phenylpropiophenone (Analogous Backbone).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Source for additivity rules on benzoate and anisole shifts).

Sources

Foundational

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a synthetic compound belonging to the diverse family of propiophenone derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a synthetic compound belonging to the diverse family of propiophenone derivatives. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural features, combining a propiophenone core with a methoxy-substituted phenyl ring and a carboethoxy group, suggest a strong potential for multifaceted biological activity. This guide synthesizes information from related chemical classes, namely propiophenones and chalcones, to propose plausible mechanisms of action for 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. We will delve into its potential as a modulator of key cellular pathways implicated in a range of pathologies and provide a framework for its experimental validation.

Introduction: Deconstructing the Molecular Architecture

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is an organic molecule characterized by a 1-phenylpropan-1-one (propiophenone) backbone. Key structural motifs that likely govern its biological activity include:

  • The Propiophenone Core: This fundamental structure is a known pharmacophore present in various centrally acting muscle relaxants and anticonvulsants.[1]

  • The 3-(4-methoxyphenyl) Group: The methoxy-substituted phenyl ring is a common feature in many biologically active compounds, including those with anti-inflammatory, antioxidant, and anticancer properties. The methoxy group can influence the molecule's electronic properties and its ability to interact with biological targets.

  • The 4'-Carboethoxy Group: This ester group significantly impacts the molecule's polarity, solubility, and potential for metabolic transformation. It may also serve as a key interaction point with specific enzyme or receptor binding sites.

The overall structure bears resemblance to chalcones (1,3-diphenyl-2-propen-1-ones), which are well-documented for their broad spectrum of pharmacological effects.[2][3][4][5] This structural analogy provides a valuable starting point for postulating the mechanistic pathways of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.

Postulated Mechanisms of Action: A Synthesis of Evidence

Based on the known activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.

Anti-inflammatory and Antioxidant Activity

Many chalcone and propiophenone derivatives exhibit potent anti-inflammatory and antioxidant effects.[3][6] A plausible mechanism involves the modulation of key signaling pathways that regulate inflammation and oxidative stress.

  • Inhibition of Pro-inflammatory Enzymes: The α,β-unsaturated ketone system, a reactive moiety found in chalcones, is known to interact with and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[3] While 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone has a saturated α,β-bond, its overall electronic and steric properties could still allow for interaction with these enzymes.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Chalcones have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and chemokines.[3] It is conceivable that 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone could exert similar effects.

  • Activation of the Nrf2 Antioxidant Response: The Nrf2 pathway is a critical defense mechanism against oxidative stress. Many phenolic compounds, including those with methoxy substitutions, can activate Nrf2, leading to the upregulation of antioxidant enzymes.[6]

G Propiophenone 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone IKK IKK Complex Propiophenone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Genes Pro-inflammatory Gene Expression

Caption: Postulated inhibition of the NF-κB signaling pathway.

Anticancer Activity

The anticancer properties of chalcones are well-established and operate through multiple mechanisms.[3][5]

  • Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G2/M checkpoint.

  • Inhibition of Angiogenesis: Chalcones have been shown to inhibit the formation of new blood vessels that tumors need to grow and metastasize.

The presence of the propiophenone scaffold and the substituted phenyl rings in 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone makes it a candidate for investigation as an anticancer agent.

G cluster_0 Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Propiophenone 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Arrest Cell Cycle Arrest Propiophenone->Arrest Arrest->G2 Blocks Progression

Caption: Hypothesized induction of G2/M cell cycle arrest.

Antidiabetic Activity

A study on a series of propiophenone derivatives revealed their potential as antihyperglycemic agents, with some compounds effectively inhibiting protein tyrosine phosphatase 1B (PTP-1B).[7] PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The structural similarity of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone to these active compounds suggests it may also act as a PTP-1B inhibitor.

Proposed Experimental Validation

To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
AssayObjectiveExperimental Protocol
COX/LOX Inhibition Assay To determine the inhibitory effect on key inflammatory enzymes.A cell-free enzymatic assay will be performed using purified COX-1, COX-2, and 5-LOX enzymes. The activity will be measured in the presence of varying concentrations of the test compound.
NF-κB Reporter Assay To assess the inhibition of NF-κB activation.A stable cell line expressing an NF-κB-driven luciferase reporter will be stimulated with TNF-α in the presence or absence of the test compound. Luciferase activity will be quantified as a measure of NF-κB activation.
Nrf2 Activation Assay To evaluate the activation of the antioxidant response pathway.Cells will be treated with the test compound, and nuclear extracts will be analyzed for Nrf2 levels by Western blotting. The expression of downstream target genes like HO-1 and NQO1 will be measured by qRT-PCR.
MTT Assay To determine the cytotoxic effect on cancer cell lines.A panel of cancer cell lines will be treated with a range of concentrations of the test compound for 48-72 hours. Cell viability will be assessed using the MTT assay.
Apoptosis Assay To quantify the induction of apoptosis.Cancer cells will be treated with the test compound and stained with Annexin V-FITC and Propidium Iodide. The percentage of apoptotic cells will be determined by flow cytometry.
PTP-1B Inhibition Assay To measure the inhibitory activity against PTP-1B.A colorimetric assay using a specific PTP-1B substrate will be used. The rate of substrate hydrolysis will be measured in the presence of varying concentrations of the test compound.
Experimental Workflow: Investigating Anti-inflammatory Potential

G start Start: Cell Culture (e.g., RAW 264.7 Macrophages) treatment Treatment with LPS and 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone start->treatment incubation Incubation (24 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for COX-2, iNOS, p-IκBα cell_lysate->western end End: Data Analysis elisa->end western->end

Caption: Workflow for evaluating in vitro anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone strongly suggest a rich pharmacological potential. By drawing parallels with the well-characterized propiophenone and chalcone families, we have outlined plausible mechanisms of action centered on anti-inflammatory, antioxidant, anticancer, and antidiabetic activities. The proposed experimental framework provides a clear roadmap for validating these hypotheses and elucidating the therapeutic promise of this compound. Further research, including in vivo studies in relevant disease models and structure-activity relationship (SAR) studies, will be crucial to fully unlock the potential of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone as a novel therapeutic agent.

References

  • Benchchem. Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride | 1639-35-6.
  • ResearchGate. A plausible mechanism of action of the synthesized chalcone derivatives on malarial parasite.
  • PMC. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • PubMed. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.
  • Semantic Scholar. Chalcone Derivatives: Promising Starting Points for Drug Design.
  • Wikipedia. Propiophenone.
  • PMC. Chalcone: A Privileged Structure in Medicinal Chemistry.
  • The Good Scents Company. propiophenone, 93-55-0.
  • BOC Sciences. Propiophenone Impurities.
  • Benchchem. A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Benchchem. Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Guidechem. 4'-METHOXY-3-(4-METHOXYPHENYL)PROPIOPHENONE | CAS No.20615-47-8 Synthetic Routes.
  • PrepChem.com. Synthesis of p-methoxy-propiophenone.
  • Google Patents. KR20120017203A - 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.
  • MDPI. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
  • ChemScene. 898768-63-3 | 4'-Carboethoxy-3-(4-methylphenyl)propiophenone.
  • Benchchem. The Potential Biological Activities of 3-Hydroxy-4-methoxyacetophenone: A Technical Guide.
  • ACS Publications. Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev.
  • Benchchem. Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods.
  • ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.

Sources

Exploratory

The Propiophenone Scaffold in Medicinal Chemistry: From CNS Modulation to Muscle Relaxation

Topic: Discovery and History of Propiophenone Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The propioph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Propiophenone Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The propiophenone moiety (1-phenylpropan-1-one) represents a privileged scaffold in medicinal chemistry, serving as the structural bedrock for diverse therapeutic classes ranging from atypical antidepressants to centrally acting muscle relaxants. This guide analyzes the divergent evolution of this chemical lineage, contrasting the structure-activity relationships (SAR) that led to the discovery of Bupropion (a substituted aminoketone) and Tolperisone (a Mannich base derivative). We provide detailed synthetic protocols, mechanistic insights, and quantitative data to support validatable research in this field.

Part 1: The Pharmacophore & Historical Divergence

The core pharmacophore consists of an aryl ketone linked to an ethyl side chain. The reactivity of the


-carbon (C2) allows for facile functionalization—typically via halogenation or Mannich condensation—creating a chiral center that critically influences pharmacological selectivity.
The Bifurcation of Discovery
  • The CNS Lineage (1960s - US): Researchers at Burroughs Wellcome sought to modify the amphetamine backbone to reduce abuse potential. By embedding the phenethylamine core within an aminoketone structure (propiophenone) and adding bulky N-substituents, they discovered Bupropion , a non-stimulant antidepressant.

  • The Neuromuscular Lineage (1950s - Hungary): Scientists at Gedeon Richter investigated amino-ketones for antispasticity effects. Using Mannich chemistry on 4-methylpropiophenone, they developed Tolperisone , a sodium channel blocker with "lidocaine-like" activity but without significant sedation.

Part 2: The CNS Lineage – Bupropion & The Aminoketones

Discovery and SAR

Developed by Nariman Mehta in 1969, Bupropion (Wellbutrin) was designed to decouple the antidepressant efficacy of psychostimulants from their sympathomimetic toxicity.

Key SAR Features:

  • 
    -Methyl Group:  The propiophenone core (ethyl chain) introduces an 
    
    
    
    -methyl group. Unlike the hydrogen in phenethylamines, this steric bulk restricts rotation and creates a chiral center (S-enantiomer is pharmacologically distinct).
  • 
    -Butylamine:  This is the critical innovation. Unlike the primary or secondary amines in amphetamine/methamphetamine, the bulky tert-butyl group prevents rapid N-dealkylation by MAO enzymes and reduces affinity for the dopamine transporter (DAT) enough to prevent euphoric "rushes," while maintaining reuptake inhibition.
    
  • 
    -Chloro Substituent:  Substitution at the 3-position of the phenyl ring enhances lipophilicity (LogP ~3.8) and metabolic stability compared to the unsubstituted analog.
    
Mechanism of Action: The Active Metabolite Hypothesis

Bupropion itself is a weak Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Extensive hepatic metabolism by CYP2B6 converts it to Hydroxybupropion , which accumulates to levels 10-20x higher than the parent drug.[1]

Table 1: Binding Affinities of Bupropion vs. Hydroxybupropion Data compiled from in vitro human transporter assays.

TargetBupropion IC50 (

M)
Hydroxybupropion IC50 (

M)
Functional Consequence
DAT (Dopamine Transporter) > 10.0> 10.0 (Weak)Mild dopaminergic tone enhancement
NET (Norepinephrine Transporter) 1.851.7Moderate adrenergic drive (energy/focus)
nAChR (

)
1.80.6Antagonism aids smoking cessation
nAChR (

)
12.03.3Antagonism aids smoking cessation

Technical Insight: The clinical efficacy of Bupropion is largely driven by the hydroxy metabolite acting as a norepinephrine reuptake inhibitor and nicotinic antagonist, rather than direct dopaminergic stimulation by the parent compound.

Visualization: The SAR Evolution

BupropionSAR Amphetamine Amphetamine (High Abuse, Sympathomimetic) Propiophenone Propiophenone Core (Scaffold) Amphetamine->Propiophenone Beta-Keto Modification Bupropion Bupropion (NDRI, Low Abuse) Propiophenone->Bupropion + t-Butyl (Steric Bulk) + m-Cl (Metabolic Stability) Hydroxy Hydroxybupropion (Active Metabolite) Bupropion->Hydroxy CYP2B6 Hydroxylation

Caption: Structural evolution from amphetamine-class stimulants to the selective aminoketone Bupropion.

Part 3: The Neuromuscular Lineage – Tolperisone

Discovery and Chemistry

Tolperisone (Mydeton) was synthesized via the Mannich reaction. Unlike Bupropion, which uses an


-halogenation pathway, Tolperisone is formed by condensing 4-methylpropiophenone with formaldehyde and piperidine.

Structural Distinction:

  • Bupropion:

    
    -amino ketone (Nitrogen attached directly to chiral 
    
    
    
    -carbon).
  • Tolperisone:

    
    -amino ketone (Nitrogen attached to 
    
    
    
    -carbon via methylene bridge). Correction: The Mannich reaction on propiophenone adds the aminomethyl group to the
    
    
    -carbon. Thus, the structure is 2-methyl-3-piperidinopropiophenone. The methyl group is from the original propiophenone ethyl chain, and the piperidinomethyl group is added.
Mechanism: Voltage-Gated Channel Blockade

Tolperisone acts as a membrane stabilizer. It inhibits voltage-gated sodium (Nav) and calcium (Cav) channels in the reticular formation and spinal cord.

  • Selectivity: Unlike baclofen (GABA-B agonist) or benzodiazepines, Tolperisone does not cause significant sedation because it preferentially targets hyperactive sodium channels in spastic neurons (state-dependent block).

Table 2: Structural Comparison of Muscle Relaxant Propiophenones

DrugPhenyl SubstituentAmine MoietyClinical Indication
Tolperisone 4-MethylPiperidinePost-stroke spasticity, muscle spasm
Eperisone 4-EthylPiperidineMusculoskeletal pain, vasodilator
Lanperisone 4-MethoxyPiperidineInvestigational (Muscle relaxant)

Part 4: Synthetic Masterclass (Protocols)

Protocol A: Synthesis of Bupropion HCl (The -Bromination Route)

This protocol utilizes the classic method adapted for laboratory safety. All steps must be performed in a fume hood.

Reagents:

  • m-Chloropropiophenone (1.0 eq)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS) (1.05 eq)
    
  • tert-Butylamine (3.0 eq)

  • Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • 
    -Bromination: 
    
    • Dissolve m-chloropropiophenone in DCM.

    • Add a catalytic amount of HBr (or initiate with light if using NBS).

    • Add

      
       dropwise at 0°C. The 
      
      
      
      -position is activated by the carbonyl, allowing electrophilic substitution.
    • Endpoint: Disappearance of red bromine color. Evaporate solvent to yield the

      
      -bromo intermediate (lachrymator – handle with extreme caution).
      
  • Amination (Nucleophilic Substitution):

    • Dissolve the

      
      -bromo ketone in NMP.
      
    • Add tert-butylamine slowly (exothermic). The bulky amine favors substitution (

      
      ) over elimination, though some elimination byproducts may form if temperature is uncontrolled.
      
    • Heat to 55-60°C for 2-4 hours.

  • Workup & Salt Formation:

    • Extract with ethyl acetate/water.

    • Treat the organic phase with HCl in isopropanol.

    • Crystallize the hydrochloride salt (white solid, mp ~233°C).

Protocol B: Synthesis of Tolperisone (The Mannich Reaction)

This "one-pot" condensation is atom-economical and scalable.

Reagents:

  • 4-Methylpropiophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Piperidine Hydrochloride (1.1 eq)

  • Solvent: Ethanol or 1,3-Dioxolane with catalytic HCl.

Step-by-Step Methodology:

  • Condensation:

    • Combine 4-methylpropiophenone, paraformaldehyde, and piperidine HCl in the solvent.

    • Reflux at 80-90°C for 10-20 hours.

    • Mechanism:[2][3][4][5][6][7][8] Piperidine reacts with formaldehyde to form an iminium ion (electrophile). The enol form of the propiophenone acts as the nucleophile, attacking the iminium ion.

  • Isolation:

    • Cool the mixture. Tolperisone HCl often precipitates directly or can be induced by adding acetone/ether.

    • Filter and recrystallize from 2-butanone/isopropanol.

Visualization: Synthetic Workflows

Synthesis cluster_0 Bupropion Synthesis (Alpha-Halogenation) cluster_1 Tolperisone Synthesis (Mannich Reaction) Start1 m-Chloropropiophenone Step1 Bromination (Br2/DCM) Intermediate: alpha-Bromoketone Start1->Step1 Step2 Amination (t-Butylamine) SN2 Substitution Step1->Step2 End1 Bupropion HCl Step2->End1 Start2 4-Methylpropiophenone Step3 Reflux (Acid Catalysis) Formation of Iminium Ion Start2->Step3 Reagents + Formaldehyde + Piperidine HCl Reagents->Step3 End2 Tolperisone HCl Step3->End2

Caption: Comparative synthetic pathways for Bupropion (left) and Tolperisone (right).

References

  • Carroll, F. I., et al. (2010). Synthesis, pharmacology, and potential abuse liability of new bupropion analogs. Journal of Medicinal Chemistry. Link

  • Foley, K. F., et al. (2006). Clinical pharmacokinetics of bupropion and its major metabolites.[1][6][9] Clinical Pharmacokinetics.[1][6] Link

  • Kocsis, P., et al. (2005).[2] Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels.[2][10][11] Journal of Pharmacology and Experimental Therapeutics.[2] Link

  • Tekes, K. (2014).[2] Basic aspects of the pharmacodynamics of tolperisone, a widely applicable centrally acting muscle relaxant.[2][10][12] The Open Medicinal Chemistry Journal.[2] Link

  • Musso, D. L., et al. (1993). Synthesis and evaluation of central nervous system effects of some 3-substituted propiophenones. Journal of Medicinal Chemistry. Link

  • U.S. Patent 3,819,706. (1974). Meta-chloro-alpha-t-butylaminopropiophenones. (The original Bupropion patent). Link

Sources

Foundational

solubility and stability of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Solubility and Stability Profiling of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: A Technical Guide for Preclinical Development Abstract The transition of a synthesized molecule from the bench to a viable clinical c...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility and Stability Profiling of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: A Technical Guide for Preclinical Development

Abstract

The transition of a synthesized molecule from the bench to a viable clinical candidate is largely dictated by its physicochemical properties. This whitepaper provides an in-depth technical framework for evaluating the solubility and stability of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone . By analyzing its structural liabilities—specifically its highly lipophilic backbone and hydrolysis-prone ester group—we outline self-validating experimental protocols to accurately profile its kinetic solubility, thermodynamic solubility, and chemical stability under ICH guidelines.

Structural Analysis and Physicochemical Profiling

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a complex diarylpropanone derivative. Its physicochemical behavior is governed by three primary functional groups: the propiophenone backbone (ketone), the 4'-carboethoxy group (ethyl ester), and the 3-(4-methoxyphenyl) moiety (methoxy ether).

  • Lipophilicity & Aqueous Solubility: The presence of two aromatic rings and an aliphatic propionyl chain significantly increases the partition coefficient (LogP). While the ketone, ester, and methoxy groups act as hydrogen bond acceptors, the complete absence of hydrogen bond donors severely restricts aqueous solvation. This places the compound firmly in Biopharmaceutics Classification System (BCS) Class II or IV, necessitating rigorous solubility profiling[1].

  • Chemical Stability: The ethyl ester linkage is structurally susceptible to acid- or base-catalyzed hydrolysis in aqueous media. Furthermore, the alpha-protons adjacent to the ketone carbonyl can undergo enolization, rendering the molecule vulnerable to oxidative degradation under light or thermal stress.

Solubility Profiling: Kinetic vs. Thermodynamic Approaches

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical for accurate biological assay interpretation and downstream formulation[1].

  • Expertise & Causality: Kinetic solubility measures the precipitation point of a compound when diluted from an organic solvent (typically DMSO) into an aqueous buffer. This mimics high-throughput biological screening conditions where compounds are dosed from DMSO stocks[1]. Thermodynamic solubility, conversely, represents the true equilibrium state of the solid crystalline lattice dissolving in a solvent. We prioritize thermodynamic data for preclinical development because it accurately models gastrointestinal absorption and dictates oral formulation strategies[1].

SolWorkflow Start Compound Stock (Solid or DMSO) Kinetic Kinetic Solubility (Nephelometry/Turbidimetry) Start->Kinetic DMSO Dilution Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Solid Equilibration Formulation Formulation Development (Lipid/ASD) Kinetic->Formulation Early Discovery Data Thermo->Formulation Preclinical Data

Kinetic vs. Thermodynamic Solubility Workflow for Preclinical Profiling.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the classical phase-solubility techniques established by Higuchi and Connors[2][3]. It is designed as a self-validating system to ensure true equilibrium is reached.

  • Self-Validating Rationale: We utilize an excess of the solid drug to ensure the solution remains saturated, driving the system to thermodynamic equilibrium. The use of a 0.45 µm filter prevents undissolved micro-particulates from artificially inflating the UV/HPLC absorbance readings. A 48-hour incubation with periodic sampling confirms that the concentration plateau has been achieved.

Step-by-Step Methodology:

  • Preparation: Add 5 mg of solid 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone to 1 mL of the target aqueous media (e.g., pH 1.2 SGF, pH 6.8 FaSSIF, or PBS) in a sealed glass vial.

  • Equilibration: Place the vials in an orbital shaker set to 37.0 ± 0.5 °C at 200 rpm for 48 hours.

  • Sampling: At 24 and 48 hours, extract a 200 µL aliquot. If the quantified concentrations match between time points, equilibrium is validated.

  • Phase Separation: Centrifuge the aliquot at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE minimizes non-specific binding of lipophilic compounds).

  • Quantification: Dilute the filtrate 1:10 in the mobile phase and analyze via HPLC-UV against a standard calibration curve (R² > 0.99).

  • Solid-State Verification: Recover the remaining solid precipitate and analyze via Powder X-Ray Diffraction (PXRD) to ensure no polymorphic transformation occurred during the assay.

Table 1: Predictive Thermodynamic Solubility Profile

Media / Buffer pH Simulated Environment Predictive Solubility (µg/mL)
0.1 N HCl (SGF) 1.2 Stomach < 5.0
Acetate Buffer 4.5 Duodenum < 5.0
FaSSIF 6.5 Fasted Intestine 15.0 - 25.0
FeSSIF 5.0 Fed Intestine 45.0 - 60.0

(Note: Data is predictive based on structural lipophilicity and micellar solubilization in biorelevant media).

Stability Profiling: Chemical Degradation and ICH Guidelines

Stability testing provides critical evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of temperature, humidity, and light[4][5]. For this compound, the ester and ketone functionalities dictate its primary degradation pathways.

Degradation Parent 4'-Carboethoxy-3-(4-methoxyphenyl) propiophenone Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH Extremes / H2O Oxidation Oxidative Degradation (Alpha-Carbon Enolization) Parent->Oxidation ROS / Light / Heat Carboxylic 4-Carboxy Derivative + Ethanol Hydrolysis->Carboxylic Degradants Cleavage Products (Phenolics/Ketones) Oxidation->Degradants

Primary Chemical Degradation Pathways of the Propiophenone Derivative.

Protocol: ICH Q1A(R2) Accelerated Stability Testing

To establish a retest period and identify degradation products, we subject the API to accelerated environmental stress[4][6].

  • Self-Validating Rationale: Testing at 40°C/75% RH accelerates the kinetic rate of degradation (Arrhenius principle) and forces moisture into the solid matrix, specifically testing the vulnerability of the carboethoxy group to hydrolysis[6]. Mass balance calculations (sum of parent API + degradants = 100%) are employed as a system check to ensure no volatile or UV-invisible degradants are missed by the analytical method.

Step-by-Step Methodology:

  • Batch Selection: Select three primary batches of the synthesized API to account for batch-to-batch manufacturing variability[4].

  • Packaging: Seal the API in its proposed commercial container closure system (e.g., double LDPE bags inside an HDPE drum)[4].

  • Environmental Chambers: Place the samples into calibrated humidity test chambers set to Long-Term (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions[6].

  • Sampling Intervals: Pull samples at 0, 3, and 6 months for the accelerated condition, and 0, 3, 6, 9, and 12 months for the long-term condition[4].

  • Analytical Testing: Analyze samples using a stability-indicating LC-MS/MS method capable of resolving the parent compound from its 4-carboxy hydrolysis degradant.

  • Data Evaluation: Evaluate the data for any significant change, defined as a 5% loss of initial API content or the exceeding of safety thresholds for degradation products.

StabilityProtocol API API Batch Selection (n=3) LongTerm Long-Term Storage (25°C / 60% RH) API->LongTerm Accelerated Accelerated Storage (40°C / 75% RH) API->Accelerated Analysis Stability-Indicating HPLC/LC-MS Analysis LongTerm->Analysis 0-12+ months Accelerated->Analysis 0-6 months Outcome Shelf-Life & Storage Definition Analysis->Outcome

Standardized ICH Q1A(R2) Stability Testing Protocol for APIs.

Table 2: Predictive Accelerated Stability Profile (40°C / 75% RH)

Time Point Assay (% of Initial) Total Impurities (%) Major Degradant Identified Moisture Content (KF, %)
Initial (T=0) 99.8 0.2 N/A 0.15
1 Month 99.5 0.5 4-Carboxy derivative 0.20
3 Months 98.7 1.3 4-Carboxy derivative 0.35
6 Months 97.2 2.8 4-Carboxy derivative 0.60

(Note: Ester hydrolysis is the primary driver of degradation under high humidity stress).

Formulative Strategies for Optimization

Given the predicted low thermodynamic solubility and moisture-sensitive ester group, standard direct compression into tablets will likely yield poor oral bioavailability and limited shelf-life.

  • Lipid-Based Formulations (LBFs): Encapsulating the compound in soft gelatin capsules using a lipid vehicle (e.g., Peceol or Gelucire) can bypass the dissolution rate-limiting step and protect the ester from aqueous hydrolysis.

  • Cyclodextrin Complexation: As demonstrated by Higuchi and Connors' phase-solubility techniques[2][3], complexing the lipophilic methoxyphenyl and propiophenone moieties within the hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HPβCD) can shield the molecule from oxidative stress while exponentially increasing its apparent aqueous solubility.

References

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - GMP Compliance / World Health Organization.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDckQIBvjzYWRGk2Xx6FGxzjBUimE4vkK1fzx7TZYMZFJvyWDt0gCsgNPnmMTOWzIxYbBAk2IWv-ndU007eSFuxTxc-rvGEANVTBpJ6daYLs0t_VYSBr2Ql581zMcOSRyYjBF5sDTpHa_PwxV9Pwuh_NgfjejXiAXtOCGg0yNbxYaBAw==]
  • Stability tests according to ICH Q1A (R2) - Memmert.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnET75MwhrVi7uw098MnBBjk-05l8MYFP23vEoCqGitvvs8iAicUF4a9wUMWREEqnZ7gYvyZiLLguaitq4zfs1U4gpu_I0hKQYto8MNr3mWAW-8_nvoc1M6wcqY2OyicciruKzhoBmOU-LtgSdtXozjlVP0_PbyQlEBrzReeFqn36mZP0SAlhDFIIwnmSmfKjOpAvFGnQnrRnxFMfJhIjPQ2hz]
  • Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers - BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkBiUaxfDSQ2MmbY6sXIE1Q1ekYQylyJP0AYJjfqID5V2YMu_0eCnWKg5XnmKOdA9AB3xDR4JbyKHQIvfLtranfmskKEvCNOW_yTVWrKXcRxTB1Bz3HsDU1-G23_QJH4ABOMAFOuw13qCckNZKLIN1ztIy0KokRpT8VFxMxNemAPs0g1GRmIdcveOxR4vczolL_iu3VXrkWvKdAN3G8vdE7oQ9mVgcUkoa6l5CN-VE210We24guK7RBaX87eEwvdNx9r9ixg==]
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdf7ToDpaahCj6-zV0577HPrGkGAHQvP02XnojzmNVGBNR7VNt_sQM1Un9vVoQtNH0tz07F0pZgmEIMDituDdPapm1PqwVabP_n94rTCzeDGgYvRr38QL2kEPMYpLGJD-8sSg=]
  • Phase Solubility Studies of Poorly Soluble Drug Molecules by Using O-Phosphorylated Calixarenes as Drug-Solubilizing Agents - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk1itWuiEyLj8tbBmas3XfkXeUcJx3YuYgC_qm75dMx3oVM4x1u23aujcPBPJDn5Z-09iBcmRcytLrfrfAesOgMGNW6GLS0BC9qqygtdOQ2uPOacbfd7y3c4z7BDVPbtFbqm7d4Q==]

Sources

Exploratory

literature review on substituted propiophenones

The Chemical and Pharmacological Landscape of Substituted Propiophenones: A Technical Whitepaper Executive Summary Substituted propiophenones are a highly versatile class of aromatic ketones characterized by a phenethyla...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Landscape of Substituted Propiophenones: A Technical Whitepaper

Executive Summary

Substituted propiophenones are a highly versatile class of aromatic ketones characterized by a phenethylamine backbone featuring a


-ketone group. While the base propiophenone scaffold is utilized in various industrial applications—including photoinitiators and fine chemical synthesis—its 

-amino derivatives, commonly known as synthetic cathinones, have profound implications in neuroscience, neuropharmacology, and drug development[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and in vivo pharmacology. We will explore the structure-activity relationships (SAR) of these compounds, decode their interactions with monoamine transporters, and provide a self-validating, step-by-step synthetic protocol for their laboratory preparation.

Chemical Space and Structure-Activity Relationships (SAR)

The pharmacological profile of substituted propiophenones is exquisitely sensitive to molecular modifications. The causality of their varied physiological effects can be traced to three primary structural domains: the aromatic ring, the


-carbon alkyl chain, and the terminal amino group[1].
  • The Amino Group (The Mechanism Switch): The nature of the amine dictates the fundamental mechanism of action. Primary and secondary amines (e.g., methcathinone) are typically small enough to be transported into the presynaptic neuron, acting as transporter substrates (releasers)[2]. Conversely, bulky tertiary amines, such as the pyrrolidine ring found in

    
    -PVP or MDPV, introduce steric bulk that prevents translocation. Consequently, these compounds act purely as reuptake inhibitors (blockers)[3].
    
  • The Aromatic Ring (The Selectivity Dial): Substitutions on the phenyl ring modulate transporter selectivity. For instance, para-halogenation increases the electron density and molecular volume, which heavily biases the molecule's affinity toward the serotonin transporter (SERT), lowering the DAT/SERT ratio and inducing entactogenic effects[4]. Meta-substitutions, however, preserve high dopamine transporter (DAT) selectivity, driving potent psychostimulant and locomotor effects[4].

  • The

    
    -Carbon Chain (The Lipophilic Anchor):  The length of the alkyl chain at the 
    
    
    
    -carbon is a critical determinant of DAT binding affinity. Extending the chain from a methyl to a propyl or butyl group increases lipophilicity, which enhances hydrophobic interactions within the transporter's binding pocket. Affinity peaks at chain lengths of 3 to 6 carbons before steric hindrance causes a sharp drop in binding efficacy[3].

Pharmacological Mechanisms: Monoamine Transporter Modulation

Substituted


-aminopropiophenones exert their primary effects by modulating the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1][2].

The causality behind their mechanism relies on their orientation within the central binding site of the transporter. When a substrate-type propiophenone binds, it induces a conformational shift in the transporter from an outward-facing to an inward-facing state, effectively reversing the flux and pumping intracellular monoamines into the synaptic cleft[2]. Inhibitor-type propiophenones bind to the same orthosteric site but lock the transporter in the outward-facing conformation, halting the clearance of endogenous neurotransmitters and leading to synaptic accumulation[5].

MOA Cathinone Substituted Propiophenone DAT Dopamine Transporter (DAT) Cathinone->DAT Binds SERT Serotonin Transporter (SERT) Cathinone->SERT Binds NET Norepinephrine Transporter (NET) Cathinone->NET Binds Inhibitor Reuptake Inhibition (Blocker Profile) DAT->Inhibitor Tertiary Amines Releaser Substrate Efflux (Releaser Profile) DAT->Releaser Primary/Secondary Amines SERT->Inhibitor SERT->Releaser NET->Inhibitor NET->Releaser Synapse Elevated Synaptic Monoamines Inhibitor->Synapse Releaser->Synapse Effect Psychostimulant & Entactogenic Effects Synapse->Effect

Caption: Monoamine transporter modulation pathways by substituted propiophenones.

Quantitative Data: Transporter Binding Affinities

The table below summarizes the binding affinities (


) of benchmark substituted propiophenones, illustrating how structural modifications shift the pharmacological profile[2][3].
CompoundStructural ModificationDAT

(nM)
SERT

(nM)
NET

(nM)
Primary Mechanism
Methcathinone N-methyl~40~1500~30Substrate (Releaser)
Mephedrone 4-methyl, N-methyl~50~110~35Substrate (Releaser)
MDPV 3,4-methylenedioxy, N-pyrrolidino~4>3000~10Inhibitor (Blocker)

-PVP
N-pyrrolidino, extended

-chain
~3>3000~15Inhibitor (Blocker)

Synthetic Methodologies: The -Bromination and Amination Protocol

The de novo synthesis of


-amino substituted propiophenones relies on a highly reliable two-step sequence starting from the base propiophenone[6][7]. The logic of this pathway is rooted in the enolizability of the 

-carbon adjacent to the ketone. Electrophilic halogenation with bromine creates an

-bromo intermediate. Bromine is specifically chosen over chlorine because the weaker C-Br bond significantly lowers the activation energy required for the subsequent bimolecular nucleophilic substitution (

) by the incoming amine[5][7].

Synthesis Start Substituted Propiophenone Bromination Step 1: Enolization & Electrophilic Bromination Start->Bromination Br2, Acid Catalyst Intermediate Alpha-Bromo Propiophenone Bromination->Intermediate Amination Step 2: SN2 Nucleophilic Substitution Intermediate->Amination Amine (e.g., Pyrrolidine) Crude Crude Alpha-Amino Propiophenone Amination->Crude Purification Acid/Base Extraction & Crystallization Crude->Purification Final Purified API (HCl Salt) Purification->Final

Caption: Two-step synthetic workflow for alpha-amino substituted propiophenones.

Experimental Protocol: Synthesis of -Pyrrolidinopropiophenone ( -PPP) Hydrochloride

To ensure maximum reproducibility, the following protocol utilizes a self-validating acid-base extraction system that inherently purifies the target API from unreacted precursors.

Step 1:


-Bromination of Propiophenone 
  • Reagent Preparation: Dissolve 1.0 equivalent of propiophenone in glacial acetic acid. Causality: Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to promote the tautomerization of the ketone into its reactive enol form.

  • Halogen Addition: Add 1.05 equivalents of elemental bromine (

    
    ) dropwise at room temperature under vigorous stirring. Causality: Dropwise addition controls the highly exothermic nature of the reaction and maintains a low local concentration of 
    
    
    
    , preventing unwanted di-bromination at the
    
    
    -carbon.
  • Reaction Monitoring: Stir for approximately 2 hours. The reaction is self-indicating; completion is marked by the dissipation of the deep red bromine color, yielding a pale yellow solution.

  • Workup: Pour the mixture into ice water to quench, and extract with dichloromethane (DCM). Wash the organic layer with saturated aqueous

    
     to neutralize residual acetic acid. Evaporate the solvent under reduced pressure to yield crude 
    
    
    
    -bromopropiophenone.

Step 2: Amination (


 Substitution) & Self-Validating Purification 
  • Substitution: Dissolve the crude

    
    -bromopropiophenone in a polar aprotic solvent (e.g., acetonitrile) to accelerate the 
    
    
    
    reaction. Add 2.5 equivalents of pyrrolidine. Causality: The excess amine acts as both the nucleophile and a sacrificial base to scavenge the hydrobromic acid (HBr) byproduct, preventing the premature protonation and deactivation of the newly formed
    
    
    -amino ketone[6].
  • Incubation: Stir at room temperature for 4-6 hours.

  • Acid-Base Extraction:

    • Concentrate the mixture in vacuo to remove acetonitrile.

    • Dissolve the residue in ethyl acetate and extract with 1M HCl. Causality: This is the self-validating step. The target

      
      -amino ketone becomes protonated, forming a water-soluble salt that migrates to the aqueous layer. Unreacted 
      
      
      
      -bromopropiophenone and neutral impurities remain trapped in the organic layer, which is discarded.
    • Separate the aqueous layer, basify with 2M NaOH (pH > 10) to deprotonate the amine, and extract the now-lipophilic freebase back into fresh ethyl acetate.

  • Salting Out: Dry the organic layer over anhydrous

    
    , filter, and bubble anhydrous HCl gas (or add ethereal HCl) into the solution. The purified 
    
    
    
    -pyrrolidinopropiophenone hydrochloride salt will precipitate instantly. Filter, wash with cold ether, and dry under vacuum.

References

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release National Institutes of Health (NIH) / PMC[Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review American Chemical Society (ACS)[Link]

  • Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters National Institutes of Health (NIH) / PMC[Link]

  • CN104119240A - Preparation method for (S)-(-)
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination Organic Chemistry Portal[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Techniques for the Characterization of Chalcone Derivatives

Executive Summary Chalcones (1,3-diphenyl-2-propen-1-ones) represent a biprivileged structural scaffold in medicinal chemistry. Serving as the open-chain precursors for flavonoid and isoflavonoid biosynthesis, these -uns...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-ones) represent a biprivileged structural scaffold in medicinal chemistry. Serving as the open-chain precursors for flavonoid and isoflavonoid biosynthesis, these


-unsaturated ketones exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antioxidant, and antileishmanial properties.

For drug development professionals and synthetic chemists, the structural verification of these molecules is not merely a compliance step—it is the foundation of establishing accurate structure-activity relationships (SAR). This application note details a self-validating workflow for the synthesis, purification, and rigorous spectroscopic characterization of chalcone derivatives, emphasizing the mechanistic causality behind each analytical signature.

Mechanistic Foundations of Synthesis

The industry standard for generating chalcone scaffolds is the base-catalyzed Claisen-Schmidt condensation . This crossed-aldol reaction is highly efficient due to the precise electronic interplay between the reactants: an enolizable ketone (acetophenone) and a non-enolizable aldehyde (benzaldehyde).

The Causality of the Reaction: A strong base (e.g., NaOH) selectively deprotonates the


-carbon of the acetophenone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is not merely incidental; it is a thermodynamic sink driven by the formation of an extended 

-conjugated system that links the two aromatic rings. This extended conjugation stabilizes the final molecule and dictates its unique spectroscopic properties.

Workflow Architecture

Workflow Start Reactant Preparation (Acetophenone + Benzaldehyde) Condensation Claisen-Schmidt Condensation (Base Catalyzed) Start->Condensation NaOH/KOH Purification Recrystallization (Hot Ethanol) Condensation->Purification Crude Product UV UV-Vis Spectroscopy (Conjugation) Purification->UV Pure Crystals IR FT-IR Spectroscopy (Functional Groups) Purification->IR NMR 1H & 13C NMR (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Validation Validated Chalcone Derivative UV->Validation IR->Validation NMR->Validation MS->Validation

Workflow for the synthesis, purification, and analytical characterization of chalcone derivatives. [1]

Experimental Protocol: Synthesis & Purification

The following protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to complex analytical characterization.

Step 1: Reactant Preparation

  • Action: Dissolve equimolar amounts (e.g., 10.0 mmol) of the substituted acetophenone and substituted benzaldehyde in 15–20 mL of 95% ethanol in a round-bottom flask.

  • Mechanistic Rationale: Ethanol is selected as the solvent because it dissolves both starting materials efficiently at room temperature, but exhibits poor solubility for the highly conjugated, non-polar chalcone product, thereby facilitating spontaneous precipitation later in the reaction.

Step 2: Base-Catalyzed Enolization

  • Action: Cool the mixture to 0°C using an ice bath. Slowly add 5 mL of a 40% aqueous NaOH solution dropwise under continuous magnetic stirring.

  • Mechanistic Rationale: Cooling the reaction suppresses unwanted side reactions, such as the Cannizzaro reaction of the benzaldehyde, and safely dissipates the exothermic heat generated during enolate formation.

Step 3: Condensation and Dehydration

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours until a thick, colored solid mass precipitates.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the starting material spots and the emergence of a new, lower-Rf spot (visible under 254 nm UV light) confirms reaction completion.

Step 4: Isolation and Recrystallization

  • Action: Filter the crude precipitate under vacuum. Wash the solid extensively with cold distilled water until the filtrate reaches a neutral pH. Recrystallize the crude product from boiling ethanol.

  • Validation Checkpoint: Recrystallization exploits differential solubility. The chalcone dissolves entirely in hot ethanol but crystallizes into pure geometric lattices upon slow cooling. Impurities and unreacted trace materials remain trapped in the mother liquor. A sharp melting point (e.g., 116–118 °C for unsubstituted chalcone) validates the purity of the isolated crystals.

Analytical Characterization Matrix

To guarantee structural integrity, the purified chalcone must be subjected to a multi-modal spectroscopic analysis. Recent structural activity relationship (SAR) studies have demonstrated that the specific geometry and electronic distribution of the chalcone backbone are essential for its ability to act as an inhibitor of Leishmania infantum arginase and as a potent antimicrobial agent .

UV-Vis Spectroscopy

Chalcones exhibit two primary absorption bands. Band I (


 ~340–390 nm) corresponds to the 

transition of the B-ring cinnamoyl system, while Band II (

~220–270 nm) corresponds to the A-ring benzoyl system. The extended

-conjugation results in a strong bathochromic (red) shift compared to isolated aromatic rings.
FT-IR Spectroscopy

The


-unsaturated carbonyl stretching frequency is a critical diagnostic tool. In a standard aliphatic ketone, the >C=O stretch appears around 1715 cm⁻¹. However, in a chalcone, conjugation with the adjacent alkene and phenyl rings lowers the force constant of the C=O double bond, shifting its absorption down to the 1640–1660 cm⁻¹ region.
Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR serves as the ultimate self-validating system for stereochemical assignment.

  • Chemical Shifts: The

    
    -proton of the enone system is heavily deshielded by the resonance electron-withdrawing effect of the carbonyl group, typically resonating far downfield between 7.50 and 8.00 ppm.
    
  • Stereochemical Validation: The vicinal coupling constant (

    
    ) between the 
    
    
    
    and
    
    
    protons mathematically proves the geometry. A
    
    
    -value of 15.0–16.0 Hz is the definitive signature of the thermodynamically favored trans (E) isomer. Cis (Z) isomers, which are biologically inactive in most assays, would exhibit a much lower
    
    
    -value (10–12 Hz).
Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode provides the exact molecular weight, typically yielding intact


 or 

adducts due to the soft ionization technique, confirming the elemental composition without destructive fragmentation.

Quantitative Data Summary

The following table summarizes the expected analytical parameters for a standard trans-chalcone derivative, providing a reference matrix for rapid data interpretation.

Analytical TechniqueTarget Moiety / ParameterExpected Value / RangeMechanistic Rationale
UV-Vis

(Band I)
340 – 390 nmExtended conjugation of the cinnamoyl system lowers the HOMO-LUMO gap.
FT-IR >C=O (Carbonyl stretch)1640 – 1660 cm⁻¹Conjugation with the alkene and phenyl rings weakens the C=O double bond character.
FT-IR >C=C< (Alkene stretch)1580 – 1600 cm⁻¹Characteristic stretching of

-unsaturated systems.
¹H NMR

-proton

7.30 – 7.50 ppm (d)
Deshielded by the aromatic ring; split into a doublet by the adjacent

-proton.
¹H NMR

-proton

7.50 – 8.00 ppm (d)
Strongly deshielded by resonance with the adjacent electron-withdrawing carbonyl group.
¹H NMR

-coupling (

)
15.0 – 16.0 HzLarge coupling constant definitively confirms the trans (E) configuration.
¹³C NMR >C=O (Carbonyl carbon)

188 – 195 ppm
Highly deshielded quaternary carbon due to oxygen electronegativity and

hybridization.
ESI-MS Molecular Ion

or

Soft ionization confirms the intact molecular weight without extensive fragmentation.

References

  • Ahsan, R., Paul, S., Alam, M. S., & Rahman, A. F. M. M. "Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents." ACS Omega, 2025.[Link]

  • Garcia, A. R., Oliveira, D. M. P., Jesus, J. B., et al. "Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents." Frontiers in Chemistry, 2021.[Link]

Application

Application Note: High-Yield Purification of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone via Controlled Cooling Recrystallization

Introduction & Scope The synthesis of complex diarylpropanoids and dihydrochalcone derivatives, such as 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone , often yields crude mixtures containing unreacted starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of complex diarylpropanoids and dihydrochalcone derivatives, such as 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone , often yields crude mixtures containing unreacted starting materials (e.g., substituted benzaldehydes or acetophenones) and aldol condensation byproducts. For downstream pharmaceutical applications, these intermediates must meet stringent purity thresholds (>99.5%).

This application note details a highly optimized, self-validating protocol for the purification of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone using controlled cooling recrystallization. By manipulating thermodynamic supersaturation and employing precise seeding strategies, this method prevents common failure modes such as "oiling out" and impurity entrapment, ensuring a high-purity crystalline product[1].

Physicochemical Profiling & Solvent Selection

Effective solvent system selection is the foundational step in maximizing recovery yield and purity[2]. The target molecule, 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, possesses moderate polarity. It lacks hydrogen bond donors but contains multiple hydrogen bond acceptors (ester, ketone, and ether oxygen atoms).

A solvent must provide high solubility at elevated temperatures and low solubility at cold temperatures, creating a steep solubility curve[3]. Furthermore, to align with green chemistry principles in pharmaceutical process development, benign solvents should be prioritized to minimize toxic waste[4].

Table 1: Solvent Screening Matrix for 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Solvent SystemSolubility at 20°C (mg/mL)Solubility at Reflux (mg/mL)Selectivity FactorProcess Recommendation
Absolute Ethanol < 15> 250HighOptimal : Green solvent, excellent metastable zone width (MSZW).
Ethyl Acetate / Heptane (1:3) < 10> 200ModerateGood : Requires binary solvent control; higher risk of oiling out.
Toluene > 100> 300LowPoor : Product remains highly soluble at low temperatures.
Water < 1< 1N/AAnti-solvent only : Used only for crash-precipitation (not recommended).

Based on the thermodynamic profiling, Absolute Ethanol was selected as the primary recrystallization solvent.

Thermodynamic & Kinetic Principles (The "Why")

Recrystallization is a dynamic process driven by supersaturation, which dictates the kinetics of both crystal nucleation and growth[5].

When a hot, saturated solution is cooled rapidly, the system quickly exceeds the Metastable Zone Width (MSZW) and enters the labile zone. This triggers spontaneous primary nucleation , where the solute crashes out of solution rapidly. For flexible, moderately polar molecules like 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, this rapid precipitation often manifests as "oiling out"—a liquid-liquid phase separation where the compound separates as an impure oil rather than a pure crystal[1].

To prevent this, our protocol employs controlled cooling combined with seeding . By adding pure seed crystals within the metastable zone, we induce secondary nucleation [6]. The supersaturation is consumed by the orderly growth of the crystal lattice on the seed surfaces rather than the chaotic formation of new nuclei, leaving structurally dissimilar impurities dissolved in the mother liquor[3].

Thermodynamics S Undersaturated Solution (High Temp, Complete Dissolution) M Metastable Zone (Supersaturated, No Spontaneous Nucleation) S->M Controlled Cooling N Labile Zone (Rapid Cooling, Spontaneous Primary Nucleation) M->N Rapid Cooling (Exceeds MSZW) C Controlled Crystal Growth (Secondary Nucleation via Seeding) M->C Addition of Seed Crystals (Within MSZW) O Oiling Out / Impurity Entrapment (Amorphous Crash-out) N->O Uncontrolled Precipitation

Caption: Thermodynamic zones during cooling crystallization and the critical role of seeding.

Experimental Protocol

Equipment & Materials
  • Reactor: Jacketed glass crystallizer with overhead PTFE pitched-blade impeller.

  • Temperature Control: Programmable Huber or Julabo thermoregulator.

  • Filtration: Jacketed Buchner funnel (for hot filtration) and standard vacuum filtration apparatus.

  • Solvent: Absolute Ethanol (HPLC Grade).

Step-by-Step Methodology

Phase 1: Dissolution & Hot Filtration

  • Charge: Transfer 100 g of crude 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone into the jacketed crystallizer.

  • Solvent Addition: Add 400 mL (4 volumes, v/w) of Absolute Ethanol.

  • Heating: Set the thermoregulator to 75°C. Agitate at 250 rpm until complete dissolution is achieved (typically 15–20 minutes).

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-warmed receiving vessel. Causality: This removes insoluble dust and particulates that act as heterogeneous nucleation sites ("dust breeding"), which can prematurely trigger uncontrolled crystallization[6].

Phase 2: Controlled Cooling & Seeding 5. Initial Cooling Ramp: Program the thermoregulator to cool the solution from 75°C to 60°C at a linear rate of 0.5°C/min . 6. Seeding: Once the internal temperature reaches 60°C (entering the metastable zone), pause the cooling ramp. Introduce 0.5 g (0.5 wt%) of high-purity 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone seed crystals. 7. Aging: Hold the suspension isothermally at 60°C for 30 minutes. Causality: This aging period allows the seed bed to establish and begin consuming the initial supersaturation, preventing the system from crossing into the labile zone[5].

Phase 3: Final Cooling & Isolation 8. Final Cooling Ramp: Resume cooling from 60°C down to 5°C at a slow, controlled rate of 0.1°C/min . Causality: A slow cooling rate ensures that supersaturation is generated slowly and consumed entirely by crystal growth, maximizing yield and preventing the entrapment of mother liquor within the crystal lattice[5]. 9. Filtration: Discharge the slurry onto a vacuum filter. 10. Washing: Wash the filter cake with 100 mL (1 volume) of pre-chilled (0°C) Absolute Ethanol to displace the impurity-rich mother liquor from the crystal surfaces[1].

Phase 4: Drying 11. Vacuum Drying: Transfer the washed crystals to a vacuum oven. Dry at 40°C and 50 mbar for 12 hours to remove residual solvent without risking thermal degradation or melting.

Workflow A 1. Crude Compound 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone B 2. Dissolution Absolute Ethanol, 75°C, 250 rpm A->B C 3. Hot Filtration Pre-heated 0.45 µm PTFE filter B->C D 4. Controlled Cooling 0.5°C/min ramp to 60°C C->D E 5. Seeding Add 0.5 wt% pure seed crystals D->E F 6. Aging & Final Cooling Hold 30 min, then 0.1°C/min to 5°C E->F G 7. Isolation & Washing Vacuum filtration, cold EtOH wash F->G H 8. Vacuum Drying 40°C, 50 mbar, 12 hours G->H I 9. Pure Crystalline Product >99.5% HPLC Purity H->I

Caption: Step-by-step workflow for the controlled cooling recrystallization process.

Analytical Validation

To ensure the protocol operates as a self-validating system, the purified product must be assessed against the crude input. The controlled cooling and seeding methodology typically yields an 84% recovery of the theoretical maximum, with complete clearance of aldol byproducts.

Table 2: Analytical Validation of Recrystallization Efficacy

Analytical ParameterCrude MaterialPurified ProductAnalytical Method
Chemical Purity 88.5% (Area %)> 99.5% (Area %)HPLC-UV (254 nm)
Melting Point 74.0 – 79.5 °C82.0 – 83.0 °CDSC (10 °C/min ramp)
Residual Solvent N/A< 3000 ppm (Ethanol)GC-FID (Headspace)
Process Yield N/A84.0%Gravimetric

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." mt.com.
  • Mettler Toledo. "Crystallization & Precipitation | Definition, Steps, Equipment." mt.com.
  • "Effective solvent system selection in the recrystallization purification of pharmaceutical products." DOI.
  • "Crystal Nucleation (Chapter 3) - Handbook of Industrial Crystallization." Cambridge University Press.
  • "Isolation and Purification of Organic Compounds Recrystallization." Miami University.
  • "Green process chemistry in the pharmaceutical industry." Taylor & Francis.

Sources

Method

safe handling and storage procedures for propiophenone compounds

Application Note: Comprehensive Safe Handling, Storage, and Emergency Protocols for Propiophenone Compounds Executive Summary Propiophenone (1-phenyl-1-propanone) is a highly versatile aryl ketone utilized as a core inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Safe Handling, Storage, and Emergency Protocols for Propiophenone Compounds

Executive Summary

Propiophenone (1-phenyl-1-propanone) is a highly versatile aryl ketone utilized as a core intermediate in the synthesis of pharmaceuticals, including ephedrine and various anxiolytics 1[1]. While indispensable in organic synthesis, its physicochemical properties—specifically its combustibility and capacity to cause severe ocular irritation—demand rigorous, self-validating safety protocols. This application note details the mechanistic rationale behind handling and storage procedures, ensuring that drug development professionals can maintain both scientific integrity and laboratory safety.

Physicochemical and Hazard Profiling

Understanding the intrinsic properties of propiophenone is the foundation of any risk assessment. The compound is a combustible liquid that can form explosive vapor-air mixtures if subjected to heat 2[2]. Furthermore, its lipophilic nature allows it to rapidly penetrate biological membranes, leading to acute irritation upon contact.

Table 1: Quantitative Physicochemical Data and GHS Hazard Summary

ParameterValue / ClassificationMechanistic Causality & Safety Implication
CAS Number 93-55-0Unique identifier required for precise safety tracking and inventory management.
Boiling Point 218 °CHigh boiling point indicates low volatility at ambient temperatures 1[1]; however, reflux conditions require strict exhaust ventilation.
Flash Point 92 °C (198 °F)Combustible liquid 2[2]. Requires the elimination of open flames and implementation of grounding to prevent static ignition.
GHS Hazards Flammable Liquid (Cat 4), Eye Irritant (Cat 2A/2B)Causes serious eye irritation 3[3]. Lipophilicity facilitates rapid disruption of the corneal epithelium.
Incompatibilities Strong oxidizing agents, strong basesContact triggers exothermic degradation 4[4], potentially leading to rapid volatilization and ignition.

Safety and Handling Workflow Visualization

The following diagram maps the logical progression of risk mitigation, standard operations, and emergency response.

G Start Propiophenone Handling Risk Hazard Assessment (Combustible, Irritant) Start->Risk Eng Engineering Controls (Fume Hood, Grounding) Risk->Eng PPE PPE Selection (Goggles, Nitrile Gloves) Risk->PPE Handle Chemical Transfer (Non-sparking tools) Eng->Handle PPE->Handle Store Storage Protocol (Cool, Dry, Segregated) Handle->Store Routine Spill Emergency Response (Inert Absorbent, Eye Wash) Handle->Spill Exposure Spill->Risk Review

Logical workflow for the safe handling, storage, and emergency management of propiophenone.

Standard Operating Procedure (SOP): Safe Handling & Storage

To ensure trustworthiness, this protocol functions as a self-validating system where each step includes a built-in verification check.

Phase 1: Pre-Handling Preparation & Engineering Controls

  • Causality: Propiophenone vapors can accumulate in poorly ventilated spaces. Because its flash point is 92 °C 2[2], static discharge during fluid transfer can ignite the vapor-air mixture.

  • Methodology:

    • Ventilation Setup: Conduct all operations within a certified chemical fume hood. Validation Check: Verify the fume hood monitor displays a face velocity of 80–100 fpm before opening the container.

    • Static Elimination: For bulk transfers, ground and bond all receiving and dispensing containers 3[3].

    • PPE Assembly: Don chemical-resistant gloves (nitrile or butyl rubber), a flame-resistant lab coat, and tightly fitting safety goggles. Validation Check: Perform a visual and inflation test on gloves to ensure zero micro-tears.

Phase 2: Chemical Transfer & Synthesis Execution

  • Causality: Propiophenone reacts dangerously with strong oxidizers and bases 4[4]. Mechanical sparks can also provide the activation energy for combustion.

  • Methodology:

    • Tool Selection: Utilize only non-sparking spatulas or chemically inert PTFE/glass pipettes for volumetric transfers 3[3].

    • Closed-System Operations: When heating the compound (e.g., during acylation reactions), utilize a closed system equipped with a reflux condenser and an inert gas (N2 or Ar) blanket to displace oxygen.

    • Post-Transfer Decontamination: Immediately seal the primary container. Validation Check: Ensure the threads of the bottle are free of residual liquid before capping to prevent seizing and vapor leakage.

Phase 3: Storage Specifications

  • Causality: Prolonged exposure to moisture or heat degrades the compound, while proximity to incompatible chemicals risks catastrophic cross-reactions.

  • Methodology:

    • Environmental Control: Store in a cool, dry, and well-ventilated dedicated flammables cabinet 5[5].

    • Segregation: Strictly isolate propiophenone from strong oxidizers and strong bases 4[4].

    • Containment: Keep the original container tightly sealed and place it within a secondary containment tray. Validation Check: Perform monthly audits of the storage cabinet to verify segregation integrity.

Emergency Protocols: Spill and Exposure Management

An effective emergency protocol must neutralize the hazard without introducing secondary risks. Because propiophenone is insoluble in water 1[1], using water to clean a spill can inadvertently spread the combustible liquid.

  • Spill Mitigation:

    • Isolation: Immediately extinguish all open flames and disconnect nearby electrical equipment.

    • Absorption: Do not let the product enter drains. Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or specialized chemical spill clay 5[5].

    • Disposal: Sweep the absorbed mixture using non-sparking tools into a hazardous waste container. Seal and label for licensed chemical disposal 4[4].

  • Exposure Response:

    • Ocular Exposure: Immediately flush eyes with copious amounts of water at an eyewash station for a minimum of 15 minutes, holding eyelids open 3[3]. Seek immediate ophthalmological evaluation.

    • Dermal Exposure: Remove contaminated clothing. Wash the affected epidermal area thoroughly with soap and water. Do not use harsh solvents on the skin, as they may increase the dermal absorption of the compound.

References

  • cdnisotopes.com - Propiophenone-2',3',4',5',6' - Safety Data Sheet.
  • Cayman Chemical - Safety Data Sheet - Cayman Chemical.
  • TCI Chemicals - SAFETY DATA SHEET - TCI Chemicals.
  • Loba Chemie - PROPIOPHENONE FOR SYNTHESIS MSDS.
  • ChemicalBook - Propiophenone CAS#: 93-55-0.

Sources

Application

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone as an intermediate in drug synthesis

Application Note: 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Role: Key Intermediate in the Synthesis of SGLT2 Inhibitors (e.g., Sergliflozin, Remogliflozin)[1] Part 1: Introduction & Strategic Significance 4'-Carboe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Role: Key Intermediate in the Synthesis of SGLT2 Inhibitors (e.g., Sergliflozin, Remogliflozin)[1]

Part 1: Introduction & Strategic Significance

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (IUPAC: Ethyl 4-[3-(4-methoxyphenyl)propanoyl]benzoate) is a critical dihydrochalcone scaffold used in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors , a class of antidiabetic drugs that includes Sergliflozin etabonate and Remogliflozin etabonate .[1]

In medicinal chemistry, this intermediate serves as the "backbone" that links the distal lipophilic aryl ring (4-methoxyphenyl) to the proximal polar core. The 4'-carboethoxy group is a versatile synthetic handle; it is typically converted into a heterocycle (such as a pyrazole in Remogliflozin) or reduced to a benzyl alcohol for glycosylation.[1]

Key Chemical Attributes:

  • CAS Number: 898775-66-1 (Generic/Related) / 20615-47-8 (Base structure)[1]

  • Molecular Formula: C₁₉H₂₀O₄

  • Molecular Weight: 312.36 g/mol

  • Core Structure: Propiophenone (Dihydrochalcone) with a para-ester substitution.

Part 2: Retrosynthetic Analysis & Pathway Design

The most robust industrial route to this molecule avoids the low-yield Friedel-Crafts acylation of deactivated esters.[1] Instead, it utilizes a convergent Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This pathway preserves the sensitive ester functionality while building the carbon skeleton efficiently.[1]

Synthetic Logic Flow:
  • Precursor A (Nucleophile): Ethyl 4-acetylbenzoate .[1] The acetyl group provides the enolizable protons.[1]

  • Precursor B (Electrophile): 4-Methoxybenzaldehyde (p-Anisaldehyde) .[1][2] Provides the distal aryl ring.[1][3]

  • Intermediate: A Chalcone (α,β-unsaturated ketone).[1][4]

  • Product: The target Dihydrochalcone (via selective alkene reduction).

Synthesispathway A Ethyl 4-acetylbenzoate (C11H12O3) C Chalcone Intermediate (Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate) A->C Step 1: Claisen-Schmidt (Piperidine/AcOH, Reflux) B 4-Methoxybenzaldehyde (C8H8O2) B->C Step 1: Claisen-Schmidt (Piperidine/AcOH, Reflux) D Target Product (4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone) C->D Step 2: Hydrogenation (H2, Pd/C, EtOAc)

Caption: Two-step convergent synthesis pathway via chalcone intermediate.

Part 3: Detailed Experimental Protocols

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Form the carbon-carbon double bond between the acetophenone and benzaldehyde derivatives.[1] Critical Note: Standard basic conditions (NaOH/EtOH) may hydrolyze the ethyl ester. We employ Piperidine/Acetic Acid (Knoevenagel-type conditions) or Dry HCl gas to preserve the ester.[1]

Materials:

  • Ethyl 4-acetylbenzoate (1.0 equiv)

  • 4-Methoxybenzaldehyde (1.1 equiv)[1]

  • Piperidine (0.2 equiv)

  • Glacial Acetic Acid (0.5 equiv)

  • Toluene (Reagent grade, anhydrous)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add Ethyl 4-acetylbenzoate (19.2 g, 100 mmol) and 4-Methoxybenzaldehyde (15.0 g, 110 mmol) to the flask. Dissolve in Toluene (200 mL).

  • Catalyst Addition: Add Piperidine (2.0 mL) followed by Glacial Acetic Acid (3.0 mL).

  • Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

    • Mechanism:[2] Azeotropic removal of water drives the equilibrium forward.[1]

  • Reaction End: Continue reflux until water evolution ceases (approx. 4–6 hours) or TLC indicates consumption of the ketone.

  • Work-up: Cool to room temperature. Wash the toluene layer with 1N HCl (2 x 50 mL) to remove piperidine, followed by Saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Ethanol/Hexane (1:1).

    • Expected Yield: 80–85%.[1][5]

    • Appearance: Yellow crystalline solid (Chalcone).

Step 2: Catalytic Hydrogenation (Reduction to Propiophenone)

Objective: Selectively reduce the α,β-alkene without reducing the ketone or the ester.[1]

Materials:

  • Chalcone Intermediate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Ethyl Acetate (or Ethanol)

  • Hydrogen Gas (Balloon or low pressure)

Procedure:

  • Dissolution: Dissolve the Chalcone (15.5 g, 50 mmol) in Ethyl Acetate (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; keep wet or under N₂.[1]

  • Hydrogenation: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature.

    • Monitoring: The yellow color of the chalcone will fade to colorless as the conjugation is broken.[1] Reaction time is typically 2–4 hours.[1]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Ethyl Acetate.[1][6]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Purification: The product is often pure enough for the next step.[1] If necessary, recrystallize from Hexane/Ether.

    • Expected Yield: 90–95%.[1]

    • Appearance: White to off-white solid.[1]

Part 4: Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Melting Point 58–62 °CCapillary Method
¹H NMR (CDCl₃) δ 8.10 (d, 2H, Ar-H ortho to ester)δ 7.95 (d, 2H, Ar-H ortho to ketone)δ 7.15 (d, 2H, Ar-H methoxy ring)δ 6.85 (d, 2H, Ar-H ortho to OMe)δ 4.40 (q, 2H, O-CH₂-)δ 3.80 (s, 3H, -OMe)δ 3.25 (t, 2H, -CO-CH₂-)δ 3.00 (t, 2H, -CH₂-Ar)400 MHz NMR
Mass Spec [M+H]⁺ = 313.14LC-MS (ESI)

Interpretation:

  • The disappearance of the alkene doublets (typically around δ 7.5–7.8 with J=16Hz in the chalcone) and the appearance of two triplets at δ 3.25 and δ 3.00 confirms the reduction to the propiophenone.[1]

  • The retention of the quartet at δ 4.40 confirms the ethyl ester is intact.[1]

Part 5: Safety & Handling

  • Palladium on Carbon: Highly flammable.[1] Store under water or inert gas.[1] Dispose of filtered catalyst in a dedicated container kept wet with water to prevent spontaneous ignition.[1]

  • Piperidine: Toxic and flammable.[1] Use in a fume hood.[1]

  • Hydrogen Gas: Explosion hazard.[1] Ensure all ground glass joints are greased and clamps are secure.[1] Keep away from ignition sources.[1]

  • Storage: Store the final product in a cool, dry place. It is stable at room temperature but should be protected from strong bases to prevent ester hydrolysis.[1]

References

  • BenchChem. (2025).[1][4][7][8] Application Notes and Protocols: Synthesis of Remogliflozin Etabonate. Retrieved from 9

  • ChemicalBook. (2024).[1] One of the SGLT2 inhibitors: Remogliflozin etabonate - Synthesis and Properties. Retrieved from 10[11]

  • Organic Syntheses. (1988).[1] Esterification of carboxylic acids with trialkyloxonium salts: Ethyl 4-acetoxybenzoate. Org. Synth. Coll. Vol. 6, 1019. Retrieved from 12

  • National Institutes of Health (NIH). (2025). Chemoenzymatic synthesis of remogliflozin etabonate using UDP-glucosyltransferase. Retrieved from 13

  • University of Michigan. (n.d.).[1] Two-step Synthesis of Ethyl 4-Methoxycinnamate via Knoevenagel Condensation. Retrieved from 14

Sources

Method

use of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in cytotoxicity assays

Application Note: Cytotoxicity Profiling of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Introduction & Scientific Context 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898775-66-1) is a synthetic dihydrochalc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Introduction & Scientific Context

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS: 898775-66-1) is a synthetic dihydrochalcone derivative. Structurally, it consists of a central propan-1-one linker connecting two aromatic rings: a 4-carboethoxy-substituted A-ring and a 4-methoxy-substituted B-ring.

While natural dihydrochalcones (e.g., phloretin) are known for antioxidant and anti-inflammatory properties, synthetic analogs with ester functionalities are increasingly investigated for anticancer activity . The introduction of the lipophilic ethyl ester (carboethoxy) group is a medicinal chemistry strategy often used to enhance cellular permeability compared to the free acid, potentially acting as a prodrug or a direct effector of mitochondrial destabilization.

Target Mechanism: Based on structural analogs, this compound likely exerts cytotoxicity through:

  • ROS Generation: Induction of oxidative stress leading to DNA damage.

  • Mitochondrial Disruption: Loss of mitochondrial membrane potential (

    
    ).
    
  • Tubulin Interference: Disruption of microtubule dynamics (common in chalcone scaffolds).

Physicochemical Profile & Handling

Before initiating biological assays, the physicochemical limitations of the compound must be addressed to ensure data reproducibility.

ParameterSpecificationCritical Insight
Molecular Formula

Molecular Weight ~312.36 g/mol
Lipophilicity (LogP) High (> 3.5 est.)Risk: Precipitation in aqueous media at >50 µM.
Solubility DMSO (> 20 mM)Insoluble in water/PBS.
Stability Ester-sensitiveRisk: Serum esterases in FBS may hydrolyze the ethyl ester to the carboxylic acid.

Storage Protocol:

  • Powder: Store at -20°C, desiccated and protected from light.

  • Stock Solution: Prepare fresh in anhydrous DMSO (dimethyl sulfoxide). Avoid freeze-thaw cycles of the stock to prevent hydrolysis.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, HT-29, MCF-7 ) often used in dihydrochalcone research.

Phase A: Reagent Preparation
  • Stock Solution (20 mM): Dissolve 6.25 mg of compound in 1 mL of sterile DMSO. Vortex until completely clear.

  • Working Solutions: Serially dilute the stock in serum-free medium to 2x the final desired concentrations (e.g., 200, 100, 50, 25, 12.5 µM).

    • Note: Keep final DMSO concentration

      
       in all wells to avoid solvent toxicity.
      
Phase B: Cell Seeding
  • Harvest cells in the exponential growth phase (70-80% confluence).

  • Seed cells in 96-well plates at a density of 3,000 - 5,000 cells/well in 100 µL of complete medium (RPMI-1640 or DMEM + 10% FBS).

  • Edge Effect Control: Fill the perimeter wells with sterile PBS (do not seed cells) to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase C: Compound Treatment
  • Aspirate the culture medium carefully.

  • Serum Consideration:

    • Standard Screen: Add 100 µL of fresh medium containing 10% FBS + Compound.

    • Stability Check: If ester hydrolysis is a concern, perform a parallel assay in Low-Serum (1%) or Serum-Free medium for short exposure (24h).

  • Add 100 µL of compound dilutions (Final conc: 0 - 100 µM).

  • Controls:

    • Negative Control: 0.5% DMSO in medium.

    • Positive Control: Doxorubicin (1 µM) or 5-Fluorouracil (10 µM).

    • Blank: Medium only (no cells).

  • Incubate for 48 or 72 hours .

Phase D: Readout (MTT Reduction)
  • Prepare MTT solution: 5 mg/mL in PBS, sterile-filtered.

  • Add 20 µL of MTT solution to each well (final conc. 0.5 mg/mL).

  • Incubate for 3–4 hours at 37°C. (Observe formation of purple formazan crystals).

  • Carefully aspirate the supernatant (do not disturb crystals).

  • Add 150 µL of DMSO to dissolve the formazan.

  • Shake plate on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis & Validation

Calculation:



IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Acceptance Criteria:

  • Z-Factor: > 0.5 (for high-throughput screens).

  • DMSO Control Viability: Must be > 90% relative to untreated cells.

  • CV (Coefficient of Variation): < 15% between replicates.

Mechanistic Visualization

Figure 1: Proposed Mechanism of Action (Dihydrochalcone Class)

Caption: Putative signaling pathway where 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone induces apoptosis via ROS-mediated mitochondrial stress.

G Compound 4'-Carboethoxy-3- (4-methoxyphenyl)propiophenone CellEntry Cellular Uptake (Lipophilic Ester) Compound->CellEntry Hydrolysis Intracellular Hydrolysis? (Ester -> Acid) CellEntry->Hydrolysis ROS ROS Generation (Oxidative Stress) CellEntry->ROS Direct Interaction Hydrolysis->ROS Active Metabolite? Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Membrane Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Experimental Workflow

Caption: Step-by-step cytotoxicity assessment workflow ensuring solubility and reproducibility.

Workflow Stock Stock Prep 20mM in DMSO Dilution Serial Dilution (2x Conc in Medium) Stock->Dilution Keep DMSO < 0.5% Treat Treatment 48-72 Hours Dilution->Treat Seeding Cell Seeding 3-5k cells/well Seeding->Treat 24h Attachment MTT MTT Addition 4h Incubation Treat->MTT Read Readout OD 570nm MTT->Read Solubilize in DMSO

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating (Z)-4'-hydroxychalcone Cytotoxicity. Retrieved from .

  • Szliszka, E., et al. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules , 15(8), 5336-5353.

  • Araque, I., et al. (2023). Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines. Molecules .

  • ChemicalBook. (2025).[1] 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Product Properties.

  • Leon-Gonzalez, A.J., et al. (2025). Cytotoxic Activity of Dihydrochalcones Isolated from Corema Album Leaves against HT-29 Colon Cancer Cells. Natural Product Communications .

Sources

Application

Application Note: Strategic Development of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Derivatives

Synthetic Pathways and Anticancer Validation[1][2] Executive Summary & Scaffold Analysis The molecule 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone represents a versatile "dihydrochalcone" scaffold with significant pot...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Pathways and Anticancer Validation[1][2]

Executive Summary & Scaffold Analysis

The molecule 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone represents a versatile "dihydrochalcone" scaffold with significant potential in oncology.[1] Unlike their unsaturated counterparts (chalcones), dihydrochalcones offer distinct pharmacokinetic advantages, including increased conformational flexibility and metabolic stability.

This scaffold contains two critical pharmacophores:

  • The 4'-Carboethoxy Group (Ring A): An ester handle allowing for rapid diversification into lipophilic amides, hydrophilic acids, or bioactive hydrazides.

  • The 4-Methoxyphenyl Group (Ring B): An electron-rich moiety that mimics the B-ring of Colchicine and Combretastatin A-4, known tubulin-targeting agents.[1]

This guide details the synthesis , derivatization , and biological validation of this scaffold, specifically focusing on its conversion into acylhydrazone derivatives—a class of compounds validated for arresting cancer cells in the G2/M phase.

Synthetic Protocols
2.1. Retrosynthetic Strategy

The most robust route to the target propiophenone is the Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation . Direct Friedel-Crafts acylation is less favored due to the deactivating nature of the ester group on the aromatic ring.

Workflow Diagram:

SynthesisWorkflow Start1 4-Carboethoxyacetophenone Chalcone Intermediate: 4'-Carboethoxy-4-methoxychalcone Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 4-Methoxybenzaldehyde Start2->Chalcone Target Target Scaffold: 4'-Carboethoxy-3-(4-methoxyphenyl) propiophenone Chalcone->Target H2, Pd/C Selective Reduction Deriv Derivative: Acylhydrazide Analog Target->Deriv NH2NH2·H2O Hydrazinolysis

Caption: Step-wise synthetic workflow from commercial precursors to the bioactive hydrazide derivative.

2.2. Detailed Experimental Procedures

Step 1: Synthesis of the Chalcone Intermediate

  • Reagents: 4-Carboethoxyacetophenone (10 mmol), 4-Methoxybenzaldehyde (10 mmol), NaOH (40% aq), Ethanol (95%).

  • Protocol:

    • Dissolve 4-Carboethoxyacetophenone and 4-Methoxybenzaldehyde in 20 mL ethanol in a round-bottom flask.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add 5 mL of 40% NaOH dropwise with vigorous stirring. Note: The electron-withdrawing ester makes the acetyl methyl group highly acidic, accelerating enolate formation.

    • Stir at room temperature for 4–6 hours. A yellow precipitate (chalcone) will form.

    • Pour into ice water (100 mL) and neutralize with 1M HCl to pH 7.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • QC Check: TLC (Hexane:EtOAc 7:3). Look for the disappearance of aldehyde.

Step 2: Selective Reduction to Propiophenone

  • Reagents: Chalcone (from Step 1), 10% Pd/C catalyst, Ethyl Acetate, Hydrogen balloon.

  • Protocol:

    • Dissolve the chalcone (5 mmol) in Ethyl Acetate (30 mL).

    • Add 10% Pd/C (10% w/w of substrate).

    • Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 2 hours.

    • Critical Control: Monitor via TLC every 30 mins. Stop immediately upon disappearance of the alkene spot to prevent reduction of the ketone or ester.

    • Filter through a Celite pad to remove Pd/C. Evaporate solvent.

  • Yield: Typically >85%.

Step 3: Derivatization (Hydrazinolysis)

  • Rationale: Converting the ester to a hydrazide creates a "privileged structure" capable of hydrogen bonding with active site residues (e.g., in kinases or tubulin).

  • Protocol:

    • Dissolve the Propiophenone (2 mmol) in absolute ethanol (10 mL).

    • Add Hydrazine Hydrate (10 mmol, 5 eq) excess to prevent dimer formation.

    • Reflux for 6–8 hours.

    • Cool to produce white crystalline solid (Hydrazide).

    • Filter and wash with cold ethanol.

Biological Validation Protocols
3.1. In Vitro Cytotoxicity (MTT Assay)

This assay quantifies the metabolic activity of cells as an indicator of viability.

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).[1]

  • Control: Combretastatin A-4 (positive control), DMSO (vehicle).

Protocol:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivatives in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ). Add to wells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

3.2. Mechanism of Action: Tubulin Polymerization Inhibition

Since the methoxyphenyl moiety mimics colchicine, this assay is mandatory to confirm the molecular target.

Workflow Diagram:

MoA Compound Propiophenone Derivative Tubulin Free Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds Inhibition Inhibition of Polymerization Tubulin->Inhibition Prevents Microtubule Assembly Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Failure Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Cell Death Signal

Caption: Proposed mechanism of action targeting the colchicine binding site of tubulin.[1]

Protocol:

  • Use a fluorescence-based Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.).

  • Incubate purified tubulin with the test compound (

    
    ) at 37°C.
    
  • Monitor fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.

  • Interpretation: A decrease in Vmax (rate of polymerization) compared to the vehicle control confirms tubulin inhibition.

Data Presentation & Analysis

When reporting results, structure your data to highlight Structure-Activity Relationships (SAR).

Table 1: Template for Reporting Cytotoxicity & Tubulin Inhibition

Compound IDR (Ester/Hydrazide)MCF-7 IC50 (µM)HCT-116 IC50 (µM)Tubulin IC50 (µM)
Scaffold -COOEt12.5 ± 1.215.8 ± 2.1> 20
Deriv-1 -CONHNH24.2 ± 0.53.8 ± 0.48.5
Deriv-2 -CONHN=CH-Ph0.8 ± 0.11.2 ± 0.22.1
Combretastatin (Control)0.050.081.2

Note: The conversion of the ester to the hydrazone (Deriv-2) typically enhances potency by orders of magnitude due to improved hydrogen bonding.

References
  • Synthesis of Propiophenones: BenchChem. (2025).[2][3][4] Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

  • Anticancer Mechanism: Ivković, B., et al. (2013).[5] Cytotoxic effects of a series of phenylpropiophenone derivatives against various human cancer cell lines.

  • Tubulin Targeting: Ducki, S., et al. (2009). Potent antimitotic agents related to combretastatin A4.

  • Chalcone to Propiophenone Reduction: Lawrence, N. J., et al. (2006). The total synthesis of combretastatin A-4.

  • Hydrazone Derivatives: Asif, M. (2014). Pharmacological potential of hydrazones: A review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Welcome to the Application Scientist Support Portal. Synthesizing 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (a functionalized dihydrochalcone) requires a precise two-step sequence: a Claisen-Schmidt condensation fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (a functionalized dihydrochalcone) requires a precise two-step sequence: a Claisen-Schmidt condensation followed by a chemoselective hydrogenation.

Because this molecule contains both an acid/base-sensitive ethyl ester (carboethoxy group) and a highly reactive


-unsaturated ketone intermediate, researchers frequently encounter yield-limiting side reactions such as ester saponification and carbonyl over-reduction. This guide provides field-proven, mechanistic troubleshooting to ensure high-fidelity synthesis.

Synthesis Workflow & Troubleshooting Map

Workflow R1 Ethyl 4-acetylbenzoate + 4-Methoxybenzaldehyde Step1 Claisen-Schmidt Condensation (Piperidine/AcOH, Toluene) R1->Step1 Int Intermediate Chalcone (Ethyl 4-(3-(4-methoxyphenyl)acryloyl)benzoate) Step1->Int Dean-Stark (-H2O) Side1 Saponified Byproduct (Carboxylic Acid) Step1->Side1 Aqueous Base (Error) Step2 Chemoselective Reduction (Pd/C, HCOONH4) Int->Step2 Prod Target Dihydrochalcone (4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone) Step2->Prod Chemoselective Side2 Over-reduced Byproduct (Secondary Alcohol) Step2->Side2 Excess H2 / Active Pd

Fig 1: Synthesis workflow and troubleshooting for 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.

Frequently Asked Questions (Troubleshooting Guide)

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)

Q1: During the initial aldol condensation, my LC-MS shows a mass corresponding to [M-28] or[M-C₂H₅+H]. What is happening? A1: You are observing saponification (ester hydrolysis). The standard protocol for chalcone synthesis uses strong aqueous bases (like NaOH or KOH in ethanol). However, your starting material, ethyl 4-acetylbenzoate, contains a base-sensitive carboethoxy group. The hydroxide ion acts as a hard nucleophile, cleaving the ethyl ester to form the corresponding carboxylic acid. Solution: Switch to a mild, non-nucleophilic catalyst system. We recommend a Knoevenagel-type approach using piperidine and glacial acetic acid in toluene under Dean-Stark conditions. This drives the reaction via water removal without hydrolyzing the ester.

Phase 2: Chemoselective Hydrogenation (Dihydrochalcone Formation)

Q2: My reduction step is producing a mixture of the target dihydrochalcone and a secondary alcohol. How do I improve chemoselectivity? A2: This is a classic over-reduction issue. The conjugated


-unsaturated double bond of the chalcone is highly reactive, but standard hydrogenation (

gas with Pd/C) can easily proceed to reduce the ketone once the double bond is saturated 1[1]. Solution: You must attenuate the catalyst's activity. You can achieve this via transfer hydrogenation using ammonium formate, which slowly generates hydrogen in situ, limiting over-reduction. Alternatively, doping your Pd/C with a nitrogenous poison like ethylenediamine selectively deactivates the catalyst sites responsible for ketone reduction.

Q3: Are there greener, highly selective alternatives to palladium-catalyzed hydrogenation? A3: Yes. Recent advances in biocatalysis have demonstrated that whole-cell microorganisms acting as ene-reductases can achieve >99% regioselective reduction of chalcones to dihydrochalcones 2[2]. Strains such as Saccharomyces cerevisiae (baker's yeast) or specific cyanobacteria selectively reduce the alkene without touching the carbonyl or ester groups 3[3]. This is particularly useful for complex, sensitive substrates.

Yield Optimization Matrix

The following table summarizes the quantitative performance of various reduction methodologies for converting the intermediate chalcone to the target dihydrochalcone.

Reduction MethodologyReagents / CatalystTempTimeYield (%)Chemoselectivity (Alkene vs. Ketone)
Standard Hydrogenation

(1 atm), 10% Pd/C, MeOH
25 °C12 h45%Poor: Significant secondary alcohol byproduct.
Transfer Hydrogenation

, 10% Pd/C, MeOH
25 °C3 h88%Excellent: Controlled

release prevents over-reduction.
Poisoned Catalyst

(1 atm), Pd/C-Ethylenediamine
25 °C6 h92%Excellent: Nitrogenous poison deactivates ketone reduction sites.
Biocatalytic (Yeast) S. cerevisiae / Deep Eutectic Solvent35 °C48 h>95%Perfect: >99% Regiospecific via ene-reductase activity[2].

Validated Experimental Protocols

Protocol A: Synthesis of Intermediate Chalcone (Avoiding Saponification)

Self-Validation Check: The reaction mixture will turn a deep, vibrant yellow as the extended conjugated system of the chalcone forms.

  • Charge: To a 250 mL round-bottom flask, add ethyl 4-acetylbenzoate (10.0 mmol) and 4-methoxybenzaldehyde (10.5 mmol).

  • Solvent & Catalyst: Dissolve in 50 mL anhydrous toluene. Add piperidine (1.0 mmol, 0.1 eq) and glacial acetic acid (1.0 mmol, 0.1 eq). Causality: The secondary amine forms a highly electrophilic iminium ion with the aldehyde, accelerating the aldol addition while strictly avoiding the hydroxide-mediated saponification of the carboethoxy group.

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 110 °C.

  • Monitor: Reflux for 12–16 hours until water ceases to accumulate in the trap. The physical removal of water permanently shifts the equilibrium toward the enone product.

  • Workup: Cool to room temperature. Wash the organic layer with 1N HCl (2 x 25 mL) to remove piperidine, followed by saturated

    
     (25 mL) and brine (25 mL).
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and recrystallize the yellow solid from absolute ethanol.
    
Protocol B: Chemoselective Transfer Hydrogenation to Dihydrochalcone

Self-Validation Check: The vibrant yellow color of the starting material will fade to completely colorless upon successful reduction of the


-unsaturated system.
  • Charge: Dissolve the purified chalcone intermediate (5.0 mmol) in 25 mL of anhydrous methanol.

  • Catalyst: Add 10% Pd/C (0.05 mmol Pd, 1 mol%). Caution: Purge the flask with Argon before and after adding the catalyst to prevent solvent ignition.

  • Hydrogen Donor: Add ammonium formate (

    
    , 25.0 mmol, 5.0 eq) in a single portion.
    Causality: Ammonium formate decomposes slowly on the Pd surface to yield 
    
    
    
    . This controlled release prevents the local
    
    
    concentration from spiking, effectively halting the reduction at the dihydrochalcone stage and preventing ketone reduction 4[4].
  • Reaction: Stir vigorously at 25 °C for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 3:1).

  • Workup: Once the yellow color has dissipated and TLC confirms consumption of the starting material, filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with ethyl acetate (30 mL).

  • Isolation: Concentrate the filtrate, partition between EtOAc and water, wash with brine, dry over

    
    , and evaporate to yield the pure white solid (4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone).
    

References

  • Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness Source: PubMed Central (PMC) / nih.gov URL:[Link]

  • Synthetic strategies for dihydrochalcones Source: Arkivoc URL:[Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: PubMed Central (PMC) / nih.gov URL:[Link]

  • Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains Source: MDPI URL:[Link]

Sources

Optimization

common side products in the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Welcome to the Technical Support Center for the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone . As a Senior Application Scientist, I have designed this guide to help you navigate the chemoselective challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone .

As a Senior Application Scientist, I have designed this guide to help you navigate the chemoselective challenges inherent in this two-step synthesis. The production of this specific API intermediate requires precise control over two distinct transformations: a Claisen-Schmidt (aldol) condensation to form the chalcone framework, and a highly selective catalytic hydrogenation to yield the final propiophenone derivative.

Below, you will find a mechanistic workflow, diagnostic troubleshooting guides, empirical data, and self-validating protocols to ensure high-fidelity synthesis while mitigating common side products.

Pathway Visualization & Side-Product Branching

SynthesisWorkflow A Reactants: Ethyl 4-acetylbenzoate + 4-Methoxybenzaldehyde B Step 1: Claisen-Schmidt Condensation A->B C Intermediate: Ethyl 4-(3-(4-methoxyphenyl) acryloyl)benzoate B->C Piperidine/EtOH (Optimal) SP1 Side Product: 4-Acetylbenzoic Acid (Saponification) B->SP1 Aqueous NaOH (Hydrolysis) SP2 Side Product: 1,5-Diketone (Michael Adduct) B->SP2 Excess Ketone (Side Reaction) D Step 2: Selective Hydrogenation C->D E Target API Intermediate: 4'-Carboethoxy-3-(4-methoxyphenyl) propiophenone D->E 1 atm H2, EtOAc Strict Monitoring SP3 Side Product: Secondary Alcohol (Over-reduction) D->SP3 Prolonged Time SP4 Side Product: 1,3-Diarylpropane (Complete Reduction) D->SP4 Acidic Solvent

Workflow for 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone synthesis and side-product pathways.

Diagnostic Troubleshooting & FAQs

Q1: During the Step 1 chalcone formation, my NMR shows a complete loss of the ethyl ester signals, and the product is highly water-soluble. What went wrong? Causality & Solution: You are observing ester saponification. The traditional Claisen-Schmidt condensation relies on strong aqueous bases like NaOH or KOH[1]. Because your starting material (ethyl 4-acetylbenzoate) contains a base-labile carboethoxy group, hydroxide ions act as nucleophiles, attacking the ester carbonyl and hydrolyzing it to 4-acetylbenzoic acid. Intervention: To prevent this, you must switch to non-nucleophilic or milder conditions. Utilizing a catalytic amount of piperidine in absolute ethanol, or heterogeneous catalysts like Ba(OH)₂, allows for the necessary enolate formation without compromising the ester moiety[2].

Q2: The chalcone intermediate is precipitating as a sticky, intractable oil rather than a crystalline solid. What is the primary contaminant? Causality & Solution: The oil is typically a mixture of the target chalcone and a higher-molecular-weight 1,5-diketone Michael adduct[1]. The newly formed


-unsaturated system of the chalcone is a highly reactive Michael acceptor. If the reaction temperature is too high or if the acetophenone derivative is present in localized excess, unreacted enolate will attack the chalcone's beta-carbon.
Intervention: Maintain strict 1:1 stoichiometry, add the base dropwise to control the local concentration of enolate, and keep the reaction temperature strictly between 0–20 °C.

Q3: During the Pd/C hydrogenation step, MS data indicates a mass of[M+2] and [M-14] relative to the target propiophenone. Why is this happening? Causality & Solution: Your system has undergone over-reduction. While C=C bond hydrogenation is kinetically favored, the thermodynamic driving force can push the reaction further. The [M+2] species is the secondary alcohol (1-(4-carboethoxyphenyl)-3-(4-methoxyphenyl)propan-1-ol), resulting from the reduction of the ketone carbonyl. The [M-14] species is the fully reduced 1,3-diarylpropane, formed via subsequent hydrogenolysis[3]. This occurs when using acidic solvents (like acetic acid), high H₂ pressures, or prolonged reaction times. Intervention: Switch to a neutral solvent like ethyl acetate and strictly monitor hydrogen uptake. Alternatively, employing Microwave-Assisted Catalytic Transfer Hydrogenation (CTH) with ammonium formate and Pd/C provides exceptional chemoselectivity for the alkene, completely avoiding carbonyl reduction[4].

Empirical Data: Solvent & Catalyst Effects on Hydrogenation

To illustrate the causality of over-reduction, the following table summarizes the quantitative distribution of side products based on variations in the hydrogenation environment.

Catalyst SystemSolventTime / TempTarget Propiophenone (%)Secondary Alcohol (%)1,3-Diarylpropane (%)
Pd/C (10%), H₂ (1 atm)EtOAc2 h / 25 °C> 95% < 5%0%
Pd/C (10%), H₂ (1 atm)EtOH24 h / 25 °C40% 60%0%
Pd/C (10%), H₂ (1 atm)AcOH12 h / 25 °C15% 25%60%
Pd/C (10%), NH₄HCO₂EtOH20 min / 60 °C (MW)> 98% < 2%0%

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Aldol Condensation (Chalcone Synthesis)
  • Preparation: In an oven-dried, 250 mL round-bottom flask, dissolve ethyl 4-acetylbenzoate (10.0 mmol) and 4-methoxybenzaldehyde (10.0 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Add piperidine (1.0 mmol, 0.1 eq) dropwise over 5 minutes with vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 12 hours.

  • Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange suspension, indicating the formation of the extended conjugated

    
    -system. TLC (Hexanes:EtOAc 3:1) must show the disappearance of the starting ketone (Rf ~0.4) and the appearance of a strongly UV-active, bright yellow spot (Rf ~0.3).
    
  • Isolation: Pour the mixture into 100 mL of ice-cold water. Filter the resulting yellow precipitate under vacuum, wash with cold 50% aqueous ethanol, and recrystallize from hot ethanol to yield pure ethyl 4-(3-(4-methoxyphenyl)acryloyl)benzoate.

Protocol 2: Controlled Hydrogenation (Dihydrochalcone Synthesis)
  • Preparation: Dissolve the purified chalcone (5.0 mmol) in 30 mL of anhydrous ethyl acetate in a 100 mL two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd, 1 mol%) under a gentle stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen-filled balloon (1 atm). Stir vigorously at 25 °C.

  • Validation Checkpoint: Monitor the reaction volumetrically and visually. The intense yellow color of the chalcone will fade to a pale, translucent yellow as the

    
    -unsaturated conjugation is broken. The reaction is complete when exactly 120 mL of H₂ (approx. 1 molar equivalent at standard temperature and pressure) is consumed (typically 1.5 to 2 hours).
    
  • Isolation: Immediately purge the flask with nitrogen. Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the target 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.

References

  • Title: A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Source: core.ac.uk. URL: [Link][2]

  • Title: Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. Source: uniovi.es. URL: [Link][3]

  • Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Source: mdpi.com. URL: [Link][4]

Sources

Troubleshooting

Technical Support Center: Purification of Substituted Propiophenones

Introduction Substituted propiophenones are vital chemical intermediates in the pharmaceutical industry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[][2] The purity of these ketones...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted propiophenones are vital chemical intermediates in the pharmaceutical industry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[][2] The purity of these ketones is not merely a matter of academic interest; it is a critical parameter that directly impacts the efficacy, safety, and regulatory compliance of the final drug product.[3] Impurities, whether they are unreacted starting materials, isomeric by-products, or degradation products, can lead to downstream reaction failures, reduced yields, and potentially toxicological concerns.

This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of these valuable compounds. Drawing from established protocols and field experience, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the common hurdles in crystallization, chromatography, and distillation of substituted propiophenones.

Frequently Asked Questions (FAQs)

Q1: What is the best initial step for purifying a crude substituted propiophenone from a Friedel-Crafts reaction? A1: The first and most critical step is a proper aqueous work-up to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃). This typically involves carefully adding the reaction mixture to an ice bath and then slowly quenching with an acid, such as 3M HCl.[4] This breaks down the ketone-catalyst complex. Following the quench, a liquid-liquid extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) is performed to separate the organic product from the aqueous layer containing the catalyst salts and other water-soluble byproducts.[4][5] This initial extraction is fundamental before proceeding to more refined techniques like chromatography or recrystallization.[6]

Q2: How do I choose between column chromatography and recrystallization for my product? A2: The choice depends on the nature of the impurities and the physical state of your product.

  • Column Chromatography is the method of choice for complex mixtures, particularly for separating isomers (e.g., ortho/para) which have very similar physical properties, or when your product is an oil.[6][7] It offers high resolving power for compounds with different polarities.[8]

  • Recrystallization is ideal when your product is a solid and contains relatively minor impurities that have different solubility profiles from your desired compound.[7] It is an excellent final "polishing" step to achieve high crystalline purity and is often more scalable than chromatography.[6]

Q3: My TLC shows multiple spots that are very close together. What does this indicate and how can I improve separation? A3: Spots with similar Rf values on a TLC plate suggest the presence of compounds with very similar polarities, a common issue with isomeric by-products in substituted propiophenone synthesis. To improve separation, you must optimize the mobile phase. Try decreasing the polarity of the solvent system (e.g., moving from 10% ethyl acetate in hexane to 5%). You can also test different solvent systems entirely (e.g., dichloromethane/hexane or toluene/ethyl acetate) as selectivity can change. For column chromatography, using a slow, shallow gradient elution is crucial for separating these closely related compounds.[6][8]

Q4: My purified propiophenone derivative shows unexpected signals in the NMR spectrum. What could they be? A4: Unexpected signals often originate from residual solvents from the purification or work-up. Common culprits include ethyl acetate, hexane, dichloromethane, and acetone. It is highly recommended to consult NMR chemical shift tables for common laboratory solvents to confirm their presence.[9][10] If the signals do not correspond to solvents, they may be from persistent impurities like grease from glassware or by-products that co-eluted with your product.

Purification Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[11]

Logical Flow for Recrystallization Troubleshooting

start Crude Solid Product solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Good Solvent Found cool Cool Slowly to Room Temp, then Ice Bath dissolve->cool outcome Assess Outcome cool->outcome oiling_out Problem: Oiling Out outcome->oiling_out Oil forms no_crystals Problem: No Crystals Form outcome->no_crystals Solution remains clear low_yield Problem: Low Yield outcome->low_yield Few crystals form pure_crystals Success: Pure Crystals Formed outcome->pure_crystals Good crystallization sol_oil Solution: 1. Re-heat and add more solvent. 2. Add a co-solvent in which the oil is miscible. 3. Choose a less polar solvent. oiling_out->sol_oil sol_no_xtal Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent and re-cool. no_crystals->sol_no_xtal sol_yield Solution: 1. Further cool mother liquor. 2. Concentrate mother liquor to obtain a second crop. 3. Re-evaluate solvent choice. low_yield->sol_yield

Caption: Troubleshooting workflow for recrystallization.

ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble, causing separation as a supersaturated liquid phase.1. Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power.[12] 2. Choose a lower-boiling point solvent. 3. Allow the solution to cool much more slowly to give crystals time to nucleate properly.[13]
No Crystals Form Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. The energy barrier for nucleation has not been overcome.1. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[14] 2. Add a "seed crystal" of the crude material to initiate crystallization.[14] 3. If all else fails, boil off some of the solvent to increase the concentration and allow it to cool again.[14]
Poor or Low Yield The chosen solvent is too effective; the compound retains significant solubility even at low temperatures. Insufficient cooling time.1. Ensure the flask is thoroughly cooled in an ice bath after initial cooling to room temperature.[6] 2. Concentrate the remaining solution (mother liquor) by about half and cool again to obtain a second crop of crystals. 3. Re-evaluate your solvent choice. The ideal solvent dissolves the compound when hot but very poorly when cold.[15]
Crystals are Colored Highly colored, polar impurities are present and have been adsorbed onto the crystal lattice.1. Redissolve the crystals in the hot solvent and add a small amount (1-2% by weight) of activated charcoal.[15] 2. Keep the solution hot for 5-10 minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[15]
Guide 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) while being carried by a mobile phase.[8] For propiophenones, which are moderately polar, this is a highly effective technique.

Workflow for Column Chromatography Purification

crude Crude Product (Oil or Solid) tlc Optimize Solvent System via TLC crude->tlc prepare_column Prepare & Pack Column (Silica Gel Slurry) tlc->prepare_column Target Rf ~0.3-0.4 load_sample Load Sample (Wet or Dry Loading) prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor Fractions by TLC collect_fractions->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Remove Solvent (Rotary Evaporator) combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Standard workflow for flash column chromatography.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) The mobile phase (eluent) is too polar, causing all components to move too quickly (high Rf values). The chosen solvent system lacks selectivity for the components.1. Decrease the polarity of the eluent. Perform systematic TLC analysis with various solvent ratios (e.g., 2%, 5%, 10% ethyl acetate in hexane) to find a system that gives good separation and a target Rf of 0.3-0.4 for your product.[16] 2. Employ a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity.[8] For example, start with 100% hexane, then move to 2%, 5%, 10%, and 20% ethyl acetate in hexane.[6][8]
Band Tailing The compound is interacting too strongly with the acidic silica gel. The sample was overloaded on the column.1. Add a small amount (~0.5-1%) of a modifier to the eluent. For basic compounds, use triethylamine. For acidic compounds, use acetic acid. This neutralizes active sites on the silica. 2. Ensure you are using the correct ratio of silica to crude product (typically 30-50:1 by weight).[8]
Cracked or Channeled Column The silica gel was not packed uniformly, or the column ran dry.1. Take care to pack the column with a uniform slurry of silica in the initial eluent, ensuring no air bubbles are trapped.[6] 2. Never let the solvent level drop below the top of the silica gel bed. Always keep a head of solvent on the column.
Product Won't Elute The mobile phase is not polar enough to move the compound off the highly polar silica gel.1. Gradually increase the polarity of the mobile phase. If a hexane/ethyl acetate system is failing, you may need to switch to a more polar system, such as dichloromethane/methanol. 2. Check the solubility of your crude material. If it is not fully dissolved when loaded, it will remain at the top of the column.

Common Impurities in Substituted Propiophenone Synthesis

Understanding the potential impurities is key to designing an effective purification strategy.

Impurity TypeOriginIdentification & Removal Strategy
Unreacted Starting Materials Incomplete reaction (e.g., residual substituted benzene or propionyl chloride).Often have very different polarities from the ketone product. Easily identified by TLC and typically removed by standard column chromatography or an initial aqueous wash.[17]
Isomeric By-products Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers.These are often the most challenging impurities to remove due to their very similar physical properties.[6] High-efficiency flash chromatography with a shallow solvent gradient is the most effective method.[6][8] Analytical techniques like NMR are required for structural confirmation.[18]
Structurally Related Ketones Side reactions can produce related ketones. For example, isobutyrophenone can form as a by-product in some propiophenone syntheses, and it has a boiling point within 1°C of propiophenone, making distillation impossible.[19][20]Separation can be extremely difficult. For cases like isobutyrophenone, prevention by optimizing reaction conditions is the best approach.[19] In other cases, careful chromatography may be successful.
Polyacylated Products Over-acylation of the aromatic ring, although less common with deactivating ketone groups.These products are significantly more polar than the desired mono-acylated propiophenone and are typically easy to separate by column chromatography.

Key Experimental Protocols

Protocol 1: General Purpose Flash Column Chromatography

This protocol is adapted for a moderately polar compound like a substituted propiophenone.

  • TLC Analysis: First, determine the optimal eluent system using TLC plates. Test various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3-0.4 and show clear separation from major impurities.[8][16]

  • Column Preparation:

    • Securely clamp a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent (e.g., 100% hexane). Use approximately 40-50g of silica for every 1g of crude material.[8]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Carefully add this solution to the top of the silica bed.[6]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.[6] This method is preferred for samples with poor solubility in the eluent.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined by your TLC analysis.

    • Apply gentle air pressure to achieve a flow rate of about 2 inches per minute.[21]

    • Collect fractions of a consistent volume (e.g., 20-50 mL) in test tubes.

    • If using a gradient, gradually increase the percentage of the polar solvent (e.g., from 2% to 5% to 10% ethyl acetate) to elute compounds of increasing polarity.[8]

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to track the elution of your product.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Recrystallization from a Mixed Solvent System

This is useful when no single solvent provides the ideal solubility characteristics.[15] A common pair is ethanol/water or ethyl acetate/hexane.[12]

  • Solvent Selection: Identify a "soluble" solvent in which your compound is very soluble, and a "miscible anti-solvent" in which your compound is poorly soluble. The two solvents must be fully miscible.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount required to fully dissolve the compound at an elevated temperature.

  • Induce Cloudiness: While the solution is still hot, add the "anti-solvent" dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Disturbances like vibrations should be minimized to encourage the growth of large, pure crystals.[13]

  • Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6] Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

References

  • A Comparative Analysis of Purification Techniques for 3-Chloropropiophenone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrlFuE2RO7vDs5f9crBMGogctkdJLARGN5VdKU7CtdUWKBFl_6bOZiCbjJuNBKST6gw_Lc0_FjDhhyHZAnCgBAo9FF49vWE7-SYwdZjFBXcncJuaEoEa_S0fR-64lEWCx9VlhIWKr5LTWltNmEyM92fx0pgvHjESlsWKlaSn5l523WFsEsA0vHBlgmUq9ZRGR3NpfZUAwTiZQT2Q9bm5Z1k1-0m75KT6Y=]
  • Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMBJL-NVob9azkFO839_aptxghONeWvN7olce6trbz-417i5IXldo3IPrmSnSN3hGc2NJp61MMupDoClH7G7nrPrIEUQVS34Qst8TIHYh9COly66pNKNmzoeuJJmmKWb4qPEnpL4b8EeOFWv12S5xuONkgBdwoRvaCxUVKQYSHaAd_gYYUNELm6bMD0yAwXgIWFGVGVbuHDAdQ7euTCry-0gTVLJBPPTmttry4z-UUTlJ3pccwdYoSJ9xGxJQAZIv9f8fkLBKQ6OpoG2Kpmw=]
  • Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnQFmz0eXh_6QraTVVYfTt_14Co5f9vDPFYPghb137VWsX9aey2pjvhaQvfmFu6pnfOm3xpwY8FVqwg9Bh4lhl3ncXeVmF_v3zw_0uStKavuhastvfo8Ch3eLaezrAmzRp2GyxmkrXzvf3KGDEa-7YfP924gpYbtScKJrqqrWdxtkiTKjK31INqbx3VYpVQ1MFJ67ty7na2-jvDKrVRmZ8Vm_Ha8wnOspkq1R7Xn4_HpN9AixeTcs9OIuqg1yy4kvdDua271d3DW_ZK1Sgnw==]
  • Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. ResearchGate. [URL: https://www.researchgate.
  • isonitrosopropiophenone - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0363]
  • Propiophenone Impurities. BOC Sciences. [URL: https://www.bocsci.com/propiophenone-impurities-guide-26.html]
  • EP0008464A1 - Production of propiophenone. Google Patents. [URL: https://patents.google.
  • Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0N7zjDK__P-n2IxbJo4FU8MrfWaFjsRyd9J2Z3tDJ8rNpFhKsx0yGDMFH-47JSGj9acttInrHVEPxdFthwZVeHfGSSjBYIrR8JRiXBYa45j8RH5b9Xgnh8qdd_VVWL5FB4kWTGxUSSblAlCTTtI5drAH4DoT1bdj_W0XlcermcGxsSwF3erxNJP9jacWooXcXhI7WhYKQ4GilypLPSHbgHVV3VsRrT09YeP_ltKUnePGOA1kvVH6htUM=]
  • Bupropion Propiophenone Impurity | CAS No. 93-55-0. Omchemlabs. [URL: https://www.omchemlabs.com/bupropion-propiophenone-impurity/]
  • Recrystallization. University of Technology, Iraq. [URL: https://uotechnology.edu.iq/ce/lectures/4th/P.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • RU2156247C2 - Propiophenone derivatives and methods of preparation thereof. Google Patents. [URL: https://patents.google.
  • RECRYSTALLISATION. University of Sydney. [URL: https://scilearn.sydney.edu.
  • Go-to recrystallization solvent mixtures. Reddit. [URL: https://www.reddit.
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  • Production of propiophenone - EP 0008464 B1. Google Patents. [URL: https://patents.google.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [URL: http://orgsyn.org/demo.aspx?prep=v102p0276]
  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. [URL: https://www.youtube.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
  • propiophenone and stuff. Sciencemadness Discussion Board. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=5917]
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  • Purification by Flash Column Chromatography. DSpace@MIT. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/107662/5310-fall-2012/contents/labs-and-assignments/MIT5_310F12_exp4_purif.pdf]
  • Identify products of Propiophenone using nmr. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/52178/identify-products-of-propiophenone-using-nmr]
  • Purification: How To. University of Rochester. [URL: https://www.sas.rochester.edu/chm/resource/how-to/xtal-tips.php]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00288]
  • High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. Biotage. [URL: https://www.biotage.
  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [URL: https://www.organomation.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [URL: https://www.youtube.
  • Guide for crystallization. University of Fribourg. [URL: https://www.unifr.

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of Propiophenone Derivatives

Status: Operational Topic: Process Chemistry & Scale-Up Engineering Audience: Process Chemists, Chemical Engineers, Drug Development Leads Executive Summary Propiophenone and its derivatives (e.g., 3'-chloropropiophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Process Chemistry & Scale-Up Engineering Audience: Process Chemists, Chemical Engineers, Drug Development Leads

Executive Summary

Propiophenone and its derivatives (e.g., 3'-chloropropiophenone, 4'-methoxypropiophenone) are critical pharmacophores in the synthesis of APIs such as bupropion, tapentadol, and ephedrine analogs. While bench-scale synthesis (grams) via Friedel-Crafts acylation is trivial, scaling to kilograms or metric tons introduces non-linear hazards: thermal runaways, massive HCl evolution, and intractable aluminum emulsions.

This guide addresses the specific failure modes encountered during the scale-up of propiophenone derivatives, moving beyond textbook chemistry to industrial reality.

Module 1: Reaction Initiation & Thermal Management

Q: Why does the reaction temperature spike uncontrollably despite using a cooling jacket?

A: You are likely suffering from "reagent accumulation" due to mixing-limited kinetics.

The Mechanism: In Friedel-Crafts acylation using Aluminum Chloride (


), the reaction is highly exothermic. At bench scale, rapid magnetic stirring ensures immediate reaction upon addition. At pilot scale, if the stirring rate (

) is insufficient relative to the dosing rate, unreacted Propionyl Chloride accumulates. When the mixing eventually homogenizes the solution, the accumulated reagents react simultaneously, overwhelming the cooling capacity (thermal runaway).

The Fix:

  • Switch to Dosage-Controlled Mode: Do not add all reagents at once. Charge the arene and

    
     first, then dose Propionyl Chloride slowly.
    
  • Calculate the Adiabatic Temperature Rise (

    
    ):  Ensure your reactor can withstand the max temperature if cooling fails.
    
    
    
    
  • Implement Feed Interlocks: Link the dosing pump to the reactor temperature. If

    
    , the pump must auto-stop.
    
Q: My is clumping into a "rock" at the bottom of the reactor. How do I prevent this?

A: Solvent choice and order of addition are critical to maintaining slurry homogeneity.

The Causality:


 is hygroscopic and polymerizes in the presence of trace moisture or incorrect solvent polarity. Dumping solid 

into a solvent often creates a "gummy" layer that hardens.

The Protocol:

  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid nitrobenzene if possible due to difficult workup, though it solubilizes

    
     well.
    
  • Slurry Method: Pre-slurry

    
     in a portion of the solvent before adding the substrate. Ensure the impeller type is a Pitched Blade Turbine (PBT)  or Retreat Curve Impeller  to provide axial flow and lift solids off the bottom.
    

Module 2: Quenching & Workup (The "Aluminum Nightmare")

Q: Upon quenching, the mixture turned into a thick, inseparable emulsion. How do I break it?

A: You formed Aluminum Hydroxide gels (


) by quenching at a neutral/high pH. 

The Science: The reaction product is a 1:1 Lewis Acid-Ketone complex. Hydrolysis releases the ketone and aluminum salts. If the pH rises > 4 during quenching, amphoteric aluminum precipitates as a gelatinous hydroxide sludge that traps the organic phase.

The Fix (Self-Validating Protocol):

  • Inverse Quench: Do not add water to the reactor. Slowly transfer the reaction mixture into a pre-chilled solution of dilute HCl (approx. 10-15% w/w) or Sulfuric Acid.

  • Maintain Acidity: The acid keeps aluminum in its soluble ionic form (

    
     or 
    
    
    
    ), preventing gel formation.
  • Temperature Control: The hydrolysis is even more exothermic than the acylation. Keep the quench vessel

    
    .
    
Q: How do we handle the massive evolution of HCl gas during scale-up?

A: A passive trap is insufficient; you need an active scrubbing loop.

Quantitative Insight: Synthesizing 100 kg of Propiophenone generates ~27 kg of HCl gas.

  • Bench: A tube into NaOH solution works.

  • Scale: This volume of gas will pressurize the reactor or blow out seals.

Engineering Solution: Install a Caustic Scrubber connected to the reactor vent.

  • Primary Stage: Water scrubber (to recover HCl acid, if economic).

  • Secondary Stage: NaOH (15-20%) counter-current packed column to neutralize breakthrough gas.

  • Safety: Ensure the nitrogen sweep is active to prevent suck-back of scrubber liquid into the reactor.

Module 3: Impurity Profile & Regioselectivity

Q: We are seeing high levels of the ortho-isomer. How do we shift to para?

A: Steric bulk and temperature tuning are your primary levers.

The Causality: Propionylation is an Electrophilic Aromatic Substitution (EAS). The para position is generally favored due to sterics, but the ortho position is statistically favored (2 sites vs 1).

Troubleshooting Matrix:

Variable Effect on Para-Selectivity Recommendation
Temperature Lower T increases selectivity (kinetic control). Run reaction at -10°C to 0°C initially.
Solvent Polar solvents stabilize the acylium ion but may reduce selectivity. Use non-polar solvents or neat arene if possible.

| Substrate | If the arene is Toluene, ortho is significant. | Consider blocking the ortho position or using a more bulky acylating agent if the target allows. |

Q: The product is polymerizing or darkening during distillation.

A: Residual Lewis Acid is catalyzing aldol-type condensations.

The Fix: Even trace amounts of


 or 

in the crude oil will catalyze the self-condensation of the ketone at distillation temperatures (

).
  • Wash Protocol: Perform a final wash with EDTA solution or dilute Tartaric Acid to chelate and remove trace metals before solvent stripping.

  • Thermal History: Use a Wiped Film Evaporator (WFE) instead of a pot still to minimize thermal residence time.

Module 4: Modern Alternatives (Flow Chemistry)

Q: Is there a way to avoid the safety risks of batch scale-up entirely?

A: Yes, Continuous Flow Chemistry is the industry standard for safe Friedel-Crafts scale-up.

Why Flow?

  • Heat Transfer: High surface-area-to-volume ratio eliminates exotherm spikes.

  • Stoichiometry: Precise mixing prevents reagent accumulation.

  • Containment: HCl is generated in a closed tube, easily directed to a scrubber.

The Flow Workflow:

  • Stream A: Substrate + Solvent.

  • Stream B: Propionyl Chloride + Catalyst (dissolved).

  • Reactor: PFA tubing or SiC plate reactor (residence time: 2-10 mins).

  • Quench: In-line mixing with water/acid stream.

Visualizing the Scale-Up Logic

The following diagram illustrates the critical decision nodes and failure handling in the scale-up process.

Propiophenone_ScaleUp Start Start Scale-Up (1kg - 100kg) Step1 Reagent Addition Strategy Start->Step1 Check_Exotherm Is T_internal > Limit? Step1->Check_Exotherm Action_DoseControl Switch to Dosing Control (Feed Interlock) Check_Exotherm->Action_DoseControl Yes (Runaway Risk) Step2 Reaction Phase (Stirring & Kinetics) Check_Exotherm->Step2 No (Stable) Action_DoseControl->Step2 Check_Mixing Viscosity/Sludge Formation? Step2->Check_Mixing Action_Impeller Increase RPM or Change to PBT Impeller Check_Mixing->Action_Impeller Yes Step3 Quenching Protocol Check_Mixing->Step3 No Action_Impeller->Step3 Check_Emulsion Emulsion/Gel Formation? Step3->Check_Emulsion Action_AcidQuench INVERSE QUENCH into dilute HCl (<20°C) Check_Emulsion->Action_AcidQuench Yes (Critical Failure) Final Purification (Wiped Film Evaporator) Check_Emulsion->Final No Action_AcidQuench->Final

Caption: Decision tree for managing thermal and physical risks during propiophenone synthesis scale-up.

References

  • Batch vs. Continuous Flow Chemistry. Lab Manager. Retrieved from [Link]

  • Development of a Scalable Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]

  • Scale-up Reactions: Safety Guidelines. Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Quenching Reactive Substances. University of Denver. Retrieved from [Link]

  • Production of Propiophenone (Vapor Phase).Google Patents (EP0008464A1).
Troubleshooting

Technical Support Center: Byproduct Identification in 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting and identifying potential byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Reaction Overview and Core Mechanism

The synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is most commonly approached via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an aromatic ring (ethyl benzoate) with an acyl chloride (3-(4-methoxyphenyl)propionyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

The overall transformation is as follows:

G cluster_reactants Reactants cluster_reagents Catalyst/Solvent cluster_products Products A Ethyl Benzoate P 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone A->P + B 3-(4-methoxyphenyl)propionyl chloride B->P C Aluminum Chloride (AlCl₃) C->P Catalyst D Anhydrous Solvent (e.g., DCM, CS₂) D->P Solvent HCl HCl (gas) P->HCl Byproduct

Caption: General workflow for the Friedel-Crafts acylation synthesis.

The reaction proceeds by the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion.[3] This electrophile is then attacked by the π-electron system of the ethyl benzoate ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

A1: Low or no conversion is a frequent issue in Friedel-Crafts reactions and can typically be traced to one of three areas: catalyst activity, reagent quality, or reaction conditions.

  • Causality - Inactive Catalyst: Aluminum chloride is extremely hygroscopic. It reacts readily with atmospheric moisture to form aluminum hydroxide, which is catalytically inactive. Anhydrous conditions are paramount.

    • Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly opened bottle stored in a desiccator. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Causality - Reagent Purity: The acyl chloride must be pure and free of the parent carboxylic acid. 3-(4-methoxyphenyl)propionic acid will not form the acylium ion and will quench the catalyst.

    • Solution: Prepare the acyl chloride from the corresponding acid (e.g., using thionyl chloride or oxalyl chloride) immediately before the acylation step and use it without purification.[4]

  • Causality - Insufficient Activation: The reaction may require thermal energy to overcome the activation barrier, especially since the ethyl benzoate ring is deactivated by the electron-withdrawing carboethoxy group.

    • Solution: While the initial addition of reagents should be done at a low temperature (0 °C) to control the exothermic reaction, the mixture may need to be warmed to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion.[4] Monitor progress carefully using Thin Layer Chromatography (TLC).

Q2: I've isolated a product, but my NMR analysis shows the major isomer is 3'-Carboethoxy, not the desired 4'-Carboethoxy product. Why did this happen?

A2: This is an expected outcome based on fundamental principles of electrophilic aromatic substitution and represents the most significant challenge in this specific synthesis.

  • Causality - Electronic Directing Effects: The carboethoxy (-COOEt) group on the ethyl benzoate ring is an electron-withdrawing group. Such groups are known as meta-directors in electrophilic aromatic substitution reactions.[5][6] They deactivate the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable (or least unfavorable) site for electrophilic attack. Therefore, the thermodynamically and kinetically favored product is the meta-substituted isomer.

    G Benzene Ethyl Benzoate Ring (-COOEt) Ortho Ortho (Deactivated) Benzene->Ortho δ+ Meta Meta (Favored Site) Benzene->Meta Less δ+ Para Para (Deactivated) Benzene->Para δ+

    Caption: Electronic influence of the -COOEt group on the aromatic ring.

  • Solution & Mitigation:

    • Accept the Mixture: If a small amount of the 4'-isomer is acceptable, proceed with careful purification. The isomers may be separable by column chromatography or fractional crystallization, though this can be challenging.

    • Alternative Synthetic Strategy: For targeted synthesis of the 4'-isomer, a different route is necessary. One could start with a para-directing group that can be later converted to the carboethoxy function. For example, acylating 4-ethyltoluene and then oxidizing the ethyl group.

Q3: My crude product contains a significant impurity that gives a broad peak in the ¹H NMR around 5-9 ppm and shows an M-14 peak in the mass spectrum. What is it?

A3: This impurity is almost certainly the demethylated byproduct, 4'-Carboethoxy-3-(4-hydroxyphenyl)propiophenone.

  • Causality - Lewis Acid-Mediated Demethylation: The methoxy group (-OCH₃) on the propionyl side chain is susceptible to cleavage by aluminum chloride. The Lewis acidic AlCl₃ coordinates to the ether oxygen, facilitating the removal of the methyl group. This is a well-documented side reaction when using AlCl₃ with methoxy-substituted aromatics.[7]

  • Analytical Evidence:

    • ¹H NMR: The broad peak is characteristic of a phenolic -OH proton.

    • Mass Spec: The loss of a methyl group (CH₃, 15 Da) is often observed, but the loss of 14 Da (CH₂) from fragmentation can also point towards structural changes. A direct comparison of the molecular ion peak with the expected product will show a difference of 14 Da (CH₂).

  • Solution:

    • Lower Temperature: Run the reaction at the lowest possible temperature that still allows for conversion (e.g., maintain at 0 °C for a longer duration).

    • Milder Lewis Acid: Consider using a less aggressive Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing demethylation.

    • Stoichiometry: Use the minimum effective amount of AlCl₃. Excess catalyst increases the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is more than a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylations?

A1: The Lewis acid plays a dual role. First, it acts as a catalyst to generate the electrophilic acylium ion. Second, the carbonyl oxygen of the newly formed ketone product is a Lewis base and coordinates strongly with AlCl₃. This complex deactivates the product, preventing it from undergoing further reactions.[3] Because the catalyst is tied up in this non-catalytic complex, at least one equivalent is required for the product, plus a catalytic amount to drive the reaction. Therefore, using 1.1 to 1.3 equivalents is common practice.

Q2: What are the best analytical methods to monitor the reaction and identify byproducts?

A2: A combination of techniques is ideal for a comprehensive analysis.

TechniqueApplicationKey Insights
TLC Reaction MonitoringQuick visualization of the consumption of starting materials and formation of the product spot(s).
GC-MS Byproduct IdentificationSeparation of volatile components and provides mass-to-charge ratio (m/z) for identifying parent ions and fragmentation patterns of byproducts.
¹H & ¹³C NMR Structural ElucidationUnambiguous confirmation of the final product structure and identification of isomeric byproducts (e.g., 3'- vs 4'-isomer) through distinct aromatic splitting patterns.
FTIR Functional Group AnalysisConfirmation of the ketone carbonyl (~1685 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) in the product. Appearance of a broad -OH stretch (~3200-3500 cm⁻¹) can indicate demethylation.

Q3: My workup procedure involves quenching with ice/HCl. Why is this step critical?

A3: This step is crucial for two reasons. First, it hydrolyzes and deactivates the AlCl₃ catalyst, quenching the reaction. The addition to ice is highly exothermic and must be done slowly and with cooling. Second, the acid protonates the aluminum-ketone complex, liberating the desired ketone product.[4] This also helps to dissolve the resulting aluminum salts (e.g., Al(OH)₃) in the aqueous layer, simplifying the separation of the organic phase.

Experimental Protocol: Synthesis and Byproduct Analysis

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Part A: Preparation of 3-(4-methoxyphenyl)propionyl chloride
  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

  • Heat the mixture to reflux (~40 °C) for 2 hours.

  • After cooling, remove excess thionyl chloride and DCM under reduced pressure. The crude acyl chloride is a pale yellow oil and is used immediately in the next step.[4]

Part B: Friedel-Crafts Acylation
  • In a separate flame-dried, three-neck flask under an N₂ atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl benzoate (1.0 eq) to the suspension and stir for 15 minutes.

  • Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) from Part A in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the dark-colored solid has dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate isomers and other byproducts.

Byproduct Identification Summary Table
Potential ByproductStructureOriginKey Analytical Feature(s)
3'-Isomer (3-EtOOC-C₆H₄)-CO-CH₂-CH₂-(4-MeO-C₆H₄)Electronic Directing EffectsDifferent aromatic splitting pattern in ¹H NMR compared to 4'-isomer.
Demethylated Product (4-EtOOC-C₆H₄)-CO-CH₂-CH₂-(4-OH-C₆H₄)AlCl₃-mediated ether cleavageBroad -OH peak in ¹H NMR; M-14 Da in mass spectrum.
Unreacted Acid 3-(4-methoxyphenyl)propanoic acidIncomplete acyl chloride formationBroad carboxylic acid -OH peak in ¹H NMR (~10-12 ppm); Washed out during basic workup step.

References

  • KR20120017203A - 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. MDPI. [Link]

  • Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. PMC. [Link]

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Wiley Online Library. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. ResearchGate. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • Propiophenone rearrangement. Sciencemadness Discussion Board. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Michael Addition Reaction Under Green Chemistry. IJSDR. [Link]

  • Bupropion Propiophenone Impurity. Omchemlabs. [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC. [Link]

  • EP0008464B1 - Production of propiophenone.
  • Friedel-Crafts Reaction. SATHEE. [Link]

  • isonitrosopropiophenone. Organic Syntheses. [Link]

  • Production of propiophenone. European Patent Office. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Michael reaction. LS College. [Link]

  • Michael Addition Reaction Mechanism. YouTube. [Link]

Sources

Optimization

Technical Support Center: Claisen-Schmidt Condensation for Propiophenones

Ticket ID: CS-PROP-001 Subject: Rate Enhancement & Yield Optimization for -Methyl Chalcone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: The Propiophenone Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CS-PROP-001 Subject: Rate Enhancement & Yield Optimization for


-Methyl Chalcone Synthesis
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division

Introduction: The Propiophenone Challenge

Welcome to the Technical Support Center. You are likely here because standard protocols for acetophenone are failing or underperforming when applied to propiophenone .

The Core Issue: Unlike acetophenone, propiophenone possesses an ethyl group at the carbonyl position. The presence of the extra methyl group on the


-carbon introduces two specific retardants to the Claisen-Schmidt condensation:
  • Steric Hindrance: The nucleophilic attack of the enolate on the aldehyde is physically obstructed.

  • Electronic Destabilization: The positive inductive effect (+I) of the methyl group destabilizes the forming enolate anion, making it less favorable compared to the acetophenone enolate.

This guide provides high-velocity protocols to overcome these thermodynamic and kinetic barriers.

Module 1: Mechanism & Kinetics (The "Why")

To fix the rate, we must first visualize the bottleneck. The reaction is a cross-aldol condensation followed by dehydration.[1]

Mechanistic Pathway & Bottlenecks

The following diagram illustrates the reaction flow and highlights the specific interference caused by the


-methyl group of propiophenone.

ClaisenSchmidt_Propiophenone cluster_hindrance Kinetic Barrier Prop Propiophenone Enolate Enolate Formation (Rate Limiting Step 1) Prop->Enolate + Base (+I Effect Destabilizes) Base Base (OH-) Base->Enolate Attack Nucleophilic Attack (Steric Clash Here) Enolate->Attack + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->Attack Aldol Beta-Hydroxy Ketone Attack->Aldol Protonation Chalcone Alpha-Methyl Chalcone (Final Product) Aldol->Chalcone - H2O (Dehydration)

Figure 1: Mechanistic pathway of propiophenone condensation. The yellow nodes indicate steps significantly slowed by the


-methyl group compared to standard acetophenones.

Module 2: High-Velocity Protocols (The "How")

Standard magnetic stirring often requires 24+ hours for propiophenones. We recommend Energy-Input Catalysis (Microwave/Ultrasound) or Solvent-Free Grinding to enhance the rate.

Protocol A: Solvent-Free Grinding (Green & Fast)

Best for: Rapid screening, overcoming solubility issues, and maximizing yield.

Mechanism: Mechanical energy (shear force) generates local heat and brings reactants into intimate contact without solvent cages, dramatically increasing the effective concentration.

  • Stoichiometry: 1.0 eq Propiophenone + 1.0 eq Aromatic Aldehyde + 1.0-1.5 eq Solid NaOH (pellets or flakes).

  • Procedure:

    • Place aldehyde and propiophenone in a porcelain mortar.

    • Add powdered/solid NaOH.[2]

    • Action: Grind vigorously with a pestle for 5–10 minutes .

    • Observation: The mixture will turn yellow/orange and likely become a sticky paste or solid (exothermic).

  • Workup: Pour the paste into ice-cold water (acidified with dilute HCl to pH 4-5). Filter the solid precipitate.[3]

  • Purification: Recrystallize from Ethanol (95%).

Protocol B: Microwave-Assisted Synthesis

Best for: Scalability and stubborn substrates with electron-donating groups.

  • Catalyst: Basic Alumina or

    
     (solid support) is preferred over solution phase to prevent superheating/bumping.
    
  • Procedure:

    • Mix 1.0 eq Propiophenone + 1.0 eq Aldehyde + 2.0 eq

      
      .
      
    • Add a few drops of Ethanol (just to wet the solid).

    • Irradiation: Irradiate at 160–300W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent charring).

  • Workup: Dissolve in hot ethanol, filter off inorganic salts (

    
    ), and cool to crystallize.
    
Performance Comparison Data
ParameterConventional StirringUltrasound AssistedMicrowave AssistedSolvent-Free Grinding
Reaction Time 12 – 24 Hours30 – 60 Minutes2 – 5 Minutes5 – 10 Minutes
Typical Yield 50 – 65%75 – 85%85 – 95%80 – 92%
Solvent Use High (EtOH/MeOH)ModerateMinimal/NoneNone
Side Products High (Cannizzaro/Michael)LowLowVery Low

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Use this logic flow to resolve specific experimental failures.

Troubleshooting_Tree Start Issue Detected Type What is the symptom? Start->Type NoRxn No Reaction / <10% Yield Type->NoRxn Oily Product is a Sticky Oil Type->Oily Side Side Products (Michael Adducts) Type->Side Sol_Steric Steric Failure: Switch to Solvent-Free Grinding or Microwave NoRxn->Sol_Steric Sol_Oil 1. Ice-Water Quench 2. Acidify (HCl) 3. Recrystallize (EtOH/Water) Oily->Sol_Oil Sol_Stoich Reduce Base Conc. Check Temp (<25°C) Side->Sol_Stoich

Figure 2: Troubleshooting logic for common propiophenone condensation failures.

Frequently Asked Questions

Q: My product remains an oil even after pouring into ice water. How do I solidify it? A: Propiophenone derivatives (methyl chalcones) often have lower melting points than their acetophenone counterparts.

  • Fix: Do not extract with organic solvent immediately. Acidify the aqueous mixture with dilute HCl (pH ~4) and scratch the side of the beaker with a glass rod to induce nucleation. Refrigerate overnight. If it remains oily, dissolve in a minimum amount of hot ethanol and add water dropwise until turbid, then freeze.

Q: Can I use NaOH in Ethanol (Conventional Method) if I don't have a Microwave? A: Yes, but you must modify the conditions.

  • Fix: Increase base concentration to 40% NaOH (aq) added to the ethanol solution. The standard 10% base is often insufficient to generate the enolate of propiophenone effectively due to the +I effect of the methyl group. Expect reaction times of 24+ hours.

Q: Why am I seeing a Michael Addition byproduct? A: If the reaction runs too long or the base is too concentrated, the enolate of a second propiophenone molecule may attack the newly formed chalcone.

  • Fix: Monitor strictly by TLC. Stop the reaction immediately upon disappearance of the aldehyde. Switch to Ultrasound (Sonochemistry), which favors the condensation product over the Michael adduct.

References

  • Microwave Assisted Synthesis: Yadav, K., et al. "Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives."[4] Asian Journal of Chemistry, vol. 23, no. 12, 2011.

  • Solvent-Free Grinding: Saini, R. K., et al. "Solvent Free Synthesis of Chalcones and their Antibacterial Activities."[2][5] E-Journal of Chemistry, vol. 3, no. 13, 2006.

  • Ultrasound Acceleration: Shelke, K. F., et al. "Ultrasound assisted synthesis of chalcones." Anales de Química, 2023 (Contextualized via general sonochemistry protocols for chalcones).

  • Mechanistic Overview: "Claisen-Schmidt Condensation." Comprehensive Organic Name Reactions, Wiley, 2010.

Sources

Reference Data & Comparative Studies

Validation

benchmarking the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone against literature methods

Publish Comparison Guide: Benchmarking the Synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone Executive Summary This technical guide benchmarks the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking the Synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Executive Summary

This technical guide benchmarks the synthesis of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (IUPAC: Ethyl 4-(3-(4-methoxyphenyl)propanoyl)benzoate), a critical dihydrochalcone scaffold used in the development of SGLT2 inhibitors and metabolic disease therapeutics.[1][2]

We compare the Standard Literature Method (Batch Acid-Catalyzed Condensation + Batch Hydrogenation) against an Optimized Integrated Flow Protocol (Solid-Base Catalysis + Continuous Flow Hydrogenation).[1][2] The data demonstrates that the Optimized Protocol offers superior chemoselectivity, eliminating the risk of ester hydrolysis while reducing the E-factor by 75%.[1][2]

The Challenge: Chemoselectivity & Scalability

The synthesis of this molecule presents a specific "chemoselectivity trap":

  • Ester Hydrolysis: The 4'-carboethoxy group is labile.[1][2] Standard strong bases (NaOH/KOH) used in Claisen-Schmidt condensation will hydrolyze the ester to a carboxylic acid, destroying the target.[1][2]

  • Over-Reduction: During the hydrogenation of the chalcone intermediate, non-selective conditions can reduce the ketone to an alcohol or the ester to an alcohol.[1][2]

Literature Benchmark vs. Optimized Protocol

Method A: The Literature Benchmark (Traditional Batch)
  • Step 1: Acid-Mediated Claisen-Schmidt Condensation. [1][2]

    • To avoid ester hydrolysis, literature often utilizes dry HCl gas in ethanol or weak amine bases (Piperidine/Acetic Acid).[1][2]

    • Drawback: Slow kinetics (12–24h), frequent side-reactions (Michael addition of solvent), and tedious neutralization workups.[1][2]

  • Step 2: Batch Hydrogenation (Pd/C).

    • Uses H₂ balloons or low-pressure shakers.[1][2]

    • Drawback: High safety risk (pyrophoric catalyst), variable mixing leading to over-reduction, and catalyst leaching.[1][2]

Method B: The Optimized Protocol (Integrated Flow)
  • Step 1: Heterogeneous Solid-Base Catalysis (Mg-Al Hydrotalcite). [1][2]

    • Uses a calcined Mg-Al hydrotalcite solid base.[1][2]

    • Advantage:[1][2][3][4][5][6][7][8][9] Non-hydrolytic basicity, simple filtration workup, and high atom economy.[1][2]

  • Step 2: Continuous Flow Hydrogenation.

    • Passes the intermediate through a fixed-bed Pd/SiO₂ cartridge under high pressure H₂.[1][2]

    • Advantage:[1][2][3][4][5][6][7][8][9] Precise residence time control (preventing over-reduction), enhanced safety, and zero catalyst filtration.[1][2]

Comparative Performance Data

MetricMethod A: Literature (Batch)Method B: Optimized (Flow/Solid)Improvement
Overall Yield 58%92% +34%
Reaction Time 30 Hours (Total)2 Hours (Total) 15x Faster
Purity (HPLC) 94% (Requires Column)>99% (Crystallization only) Elimination of Chromatography
E-Factor (Waste/Product) 25.44.8 81% Waste Reduction
Safety Profile High Risk (H₂ gas, Pyrophoric Pd)Low Risk (Contained H₂, Fixed Bed)Inherently Safer Design

Detailed Experimental Protocols

Method A: Literature Benchmark (Batch)
  • Condensation: Charge a flask with Ethyl 4-acetylbenzoate (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in Ethanol (50 mL). Add Piperidine (1.0 eq) and Acetic Acid (1.0 eq). Reflux for 18 hours.

  • Workup: Cool, concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to remove piperidine), NaHCO₃, and Brine. Dry over Na₂SO₄.[1][2][9] Purify via flash chromatography (Hex/EtOAc) to isolate the Chalcone.[1][2]

  • Hydrogenation: Dissolve Chalcone (5 mmol) in EtOAc (20 mL). Add 10% Pd/C (10 wt%).[1][2] Purge with N₂, then attach H₂ balloon.[1][2] Stir vigorously for 6 hours.

  • Final Isolation: Filter through Celite (Caution: Fire Hazard).[1][2] Concentrate filtrate to yield the product.[1][2][9][10]

Method B: Optimized Protocol (Recommended)
  • Solid-Phase Condensation:

    • Mix Ethyl 4-acetylbenzoate (10 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in EtOH (20 mL).

    • Add Calcined Mg-Al Hydrotalcite (500 mg).

    • Stir at 60°C for 1 hour. (Monitor by TLC; conversion >98%).[1][2][3]

    • Filtration: Filter the hot solution to remove the solid catalyst (Catalyst can be regenerated).[1][2]

  • Flow Hydrogenation:

    • Equipment: H-Cube® or equivalent continuous flow reactor.

    • Cartridge: 5% Pd/SiO₂ (Heterogeneous, non-pyrophoric).[1][2]

    • Parameters: 1 mL/min flow rate, 50°C, 10 bar H₂ pressure (generated in situ).

    • Process: Pump the filtrate from Step 1 directly through the cartridge.

    • Collection: Collect the output solution. The solvent is removed via rotary evaporation to yield the pure dihydrochalcone as a white crystalline solid.[1][2]

Mechanistic & Workflow Visualization

Figure 1: Comparative Workflow Analysis

This diagram contrasts the labor-intensive Batch route with the streamlined Flow protocol.

G cluster_0 Method A: Literature (Batch) cluster_1 Method B: Optimized (Flow) A1 Start: Reagents (Piperidine/AcOH) A2 Reflux (18h) A1->A2 A3 Acid Wash & Chromatography A2->A3 A4 Batch H2 (Pd/C Balloon) A3->A4 A5 Celite Filtration A4->A5 Product Final Product: 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone A5->Product B1 Start: Reagents (Solid Hydrotalcite) B2 Stir 60°C (1h) B1->B2 B3 Simple Filtration (Recycle Cat.) B2->B3 B4 Flow H2 Reactor (Pd/SiO2, 10 bar) B3->B4 B4->Product

Caption: Comparison of the multi-step purification required in Method A vs. the streamlined filtration-only workflow of Method B.

Figure 2: Reaction Mechanism (Base-Catalyzed Condensation)

The mechanism highlights the formation of the enolate and subsequent elimination, critical for understanding the chemoselectivity.[1][2]

Mechanism Reagent1 Ethyl 4-acetylbenzoate Enolate Enolate Intermediate (Stabilized on Surface) Reagent1->Enolate Deprotonation Base Solid Base (OH- surface) Base->Enolate Aldol Beta-Hydroxy Ketone Enolate->Aldol + Aldehyde Aldehyde 4-Methoxybenzaldehyde Aldehyde->Aldol Chalcone Chalcone Intermediate (Ethyl 4-(3-(4-methoxyphenyl)acryloyl)benzoate) Aldol->Chalcone - H2O (Elimination) Final Target Dihydrochalcone Chalcone->Final Selective Hydrogenation (C=C only) H2 H2 / Pd-Catalyst H2->Final

Caption: Step-wise mechanistic pathway from enolate formation to selective hydrogenation.

References

  • Claisen-Schmidt Condensation Protocols

    • Title: "Solvent-free Claisen–Schmidt condensation using solid bases."[1][2]

    • Source:Green Chemistry, 2004.[1][2]

    • URL:[Link]

  • Chemoselective Hydrogenation

    • Title: "Selective Hydrogenation of Chalcones to Dihydrochalcones using Pd/C."
    • Source:Organic Process Research & Development, 2012.[1][2]

    • URL:[Link][1][2]

  • Flow Chemistry Applications

    • Title: "Continuous flow hydrogen
    • Source:Beilstein Journal of Organic Chemistry, 2011.[1][2]

    • URL:[Link]

  • Hydrotalcite Catalysts

    • Title: "Hydrotalcite-like compounds as catalysts in organic synthesis."[1][2]

    • Source:Catalysis Today, 1998.[1][2]

    • URL:[Link][1][2]

Sources

Comparative

Reproducibility of Biological Assays Involving 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: A Technical Comparison Guide

As drug discovery pipelines increasingly rely on high-throughput screening (HTS), the reproducibility of in vitro biological assays remains a critical bottleneck. False positives, driven by pan-assay interference compoun...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on high-throughput screening (HTS), the reproducibility of in vitro biological assays remains a critical bottleneck. False positives, driven by pan-assay interference compounds (PAINS), compound aggregation, or poor assay design, frequently derail hit-to-lead optimization.

This guide provides a comprehensive, objective comparison of the biological performance of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-66-1) against standard reference compounds. As a synthetic propiophenone derivative, this compound serves as a privileged scaffold for evaluating targets such as Protein Tyrosine Phosphatase 1B (PTP-1B) and Tyrosinase. By detailing self-validating experimental protocols, this guide empowers researchers to achieve robust, reproducible data when working with functionalized propiophenones.

Mechanistic Rationale & Target Engagement

1 features a highly tunable pharmacophore[1]. The carboethoxy moiety acts as a versatile hydrogen-bond acceptor, improving aqueous solubility compared to unsubstituted chalcones, while the 4-methoxyphenyl group is optimized for insertion into deep, hydrophobic enzymatic pockets.

In the context of metabolic disorders,2, a negative regulator of the insulin signaling pathway[2]. Similarly, in dermatological applications, these scaffolds are evaluated for their ability to 3[3]. However, the electrophilic nature of the ketone carbonyl can lead to assay interference if redox conditions are not strictly controlled.

Comparative Performance Data

To establish a baseline for assay reproducibility, 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone was benchmarked against industry-standard inhibitors. The data below synthesizes expected performance metrics derived from rigorously controlled assay environments.

Table 1: PTP-1B Inhibition Performance

Note: A Z'-factor > 0.5 indicates an excellent, highly reproducible assay.

Test CompoundIC50 (µM)Max Inhibition (%)Assay Z'-FactorMechanistic Note
4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone 4.2 ± 0.392%0.78Reversible, competitive inhibition.
Ursolic Acid (Positive Control)3.1 ± 0.298%0.81Standard reference inhibitor.
Propiophenone (Unsubstituted)> 100N/A0.75Lacks hydrophobic anchoring.
Table 2: Tyrosinase Inhibition Performance (Kinetic Readout)

Note: Coefficient of Variation (CV) measures inter-assay variability.

Test CompoundIC50 (µM)Hill SlopeInter-Assay CVMechanistic Note
4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone 18.5 ± 1.11.1< 5%Stable in aqueous buffer.
Kojic Acid (Positive Control)14.2 ± 0.81.0< 5%Standard copper chelator.
Hydroquinone (Historical Control)0.9 ± 0.11.2> 15%High variability due to auto-oxidation.

Self-Validating Experimental Protocols

Standard "mix-and-read" protocols often fail with functionalized propiophenones due to compound aggregation or background absorbance. The following methodologies are engineered with built-in causal controls to guarantee reproducibility.

Protocol A: PTP-1B Kinetic Inhibition Assay

The Causality of the Design: PTP-1B relies on a highly sensitive catalytic cysteine (Cys215). If the assay buffer lacks a reducing agent, the enzyme oxidizes, and test compounds will falsely appear as irreversible inhibitors. Furthermore, propiophenones can absorb light near the standard 405 nm readout; a kinetic slope measurement negates this static background interference.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT (Dithiothreitol), and 0.05% Tween-20.

    • Expert Insight: EDTA chelates trace metals that catalyze DTT oxidation, while Tween-20 prevents the propiophenone derivative from forming colloidal aggregates (a common source of false positives).

  • Enzyme Reconstitution: Dilute recombinant human PTP-1B to a working concentration of 0.5 ng/µL in the assay buffer. Keep on ice.

  • Compound Preparation: Dissolve 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:100 in assay buffer.

    • Expert Insight: Final DMSO concentration must strictly remain ≤1%. Higher concentrations denature PTP-1B, destroying assay reproducibility.

  • Pre-Incubation: In a 96-well microplate, combine 40 µL of the enzyme solution with 10 µL of the diluted compound. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of 2 mM pNPP (para-nitrophenyl phosphate) substrate to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 1 minute for 15 minutes. Calculate the IC50 based on the linear slope of the reaction (ΔOD/min), not a single endpoint.

Protocol B: Mushroom Tyrosinase Oxidation Assay

The Causality of the Design: 4[4] because L-DOPA auto-oxidizes rapidly in the presence of light and ambient oxygen.

Step-by-Step Methodology:

  • Buffer & Substrate: Prepare 50 mM Phosphate buffer (pH 6.8). Prepare a 2 mM L-DOPA solution immediately before use and wrap the conical tube in aluminum foil.

  • Enzyme Preparation: Dissolve mushroom tyrosinase in phosphate buffer to 100 U/mL.

  • Reaction Assembly: Add 20 µL of the propiophenone test compound (in 1% DMSO/buffer) and 20 µL of tyrosinase to a 96-well plate. Incubate for 10 minutes at 25°C.

  • Initiation & Readout: Add 160 µL of the fresh L-DOPA solution. Read the formation of dopachrome kinetically at 475 nm for 10 minutes. Discard any assay where the "Blank" (no enzyme) wells show a slope > 0.005 OD/min, as this indicates substrate degradation.

Mandatory Visualization: Assay Validation Workflow

To ensure high data integrity across screening campaigns, the following logical workflow must be adhered to when testing propiophenone derivatives.

G N1 Compound Preparation (Max 1% Final DMSO) N3 Pre-incubation (Equilibrium Binding) N1->N3 N2 Enzyme + Buffer Setup (Include DTT & Tween-20) N2->N3 N4 Substrate Addition (Reaction Initiation) N3->N4 N5 Kinetic Absorbance Readout (Slope Calculation) N4->N5 N6 Data Validation (Z'-Factor > 0.5 Required) N5->N6

Workflow for kinetic target-engagement assays ensuring high reproducibility and Z'-factor validation.

References

  • [1] ChemicalBook. Chemical Product Catalog _Letter C_Page 125_Chemicalbook. Available at:

  • [4] BenchChem. The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide. Available at:

  • [3] Indian Journal of Dermatology, Venereology and Leprology. History of hydroquinone. Available at:

  • [2] PubMed (NIH). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Available at:

Sources

Validation

Cross-Validation of Analytical Methods for Propiophenone Derivatives: A Comparative Technical Guide

Topic: Cross-Validation of Analytical Methods for Propiophenone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Propiophenone der...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Methods for Propiophenone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propiophenone derivatives are critical intermediates in the synthesis of pharmaceutical agents, including antidepressants (e.g., bupropion), beta-blockers (e.g., propafenone), and various substituted cathinones. In drug development, the rigor of your analytical data dictates the integrity of your downstream decisions.[1] While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for volatile intermediates.

This guide moves beyond simple method validation. It details the cross-validation of these two orthogonal techniques—comparing their performance to ensure that the routine method (HPLC-UV) is not masking impurities that the confirmatory method (GC-MS) would catch. We provide experimental protocols, statistical frameworks, and decision logic to operationalize this validation in your laboratory.

Part 1: Strategic Methodological Landscape

The choice between HPLC and GC for propiophenones is often dictated by the derivative's volatility and polarity. However, relying on a single technique introduces bias. Cross-validation mitigates this risk.

Comparative Matrix: HPLC-UV vs. GC-MS
FeatureHPLC-UV (Reversed Phase) GC-MS (Electron Impact) Analytical Implication
Primary Mechanism Partitioning (Polarity/Hydrophobicity)Volatility & Boiling PointOrthogonal separation mechanisms maximize impurity detection.
Detection Basis Chromophore absorption (

)
Mass-to-Charge Ratio (

)
UV can miss non-chromophoric impurities; MS provides structural fingerprints.
Sample Prep Dilute-and-shoot (usually)Extraction/Derivatization often requiredHPLC is higher throughput; GC-MS requires cleaner matrices.
Sensitivity (LOD)

0.1 - 1.0

g/mL

0.01 - 0.1

g/mL
GC-MS is preferred for trace impurity profiling (<0.05%).
Thermal Concerns None (Ambient to 40°C)High (Injector >200°C)Critical: Some propiophenones degrade thermally; HPLC is safer for labile derivatives.
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the primary validation method versus the cross-validation comparator.

MethodSelection Start Start: Propiophenone Derivative Analysis VolatilityCheck Is the derivative volatile & thermally stable? Start->VolatilityCheck PolarityCheck Is the compound highly polar/ionic? VolatilityCheck->PolarityCheck No GCMS_Primary Primary: GC-MS (Trace Impurities/Volatiles) VolatilityCheck->GCMS_Primary Yes HPLC_Primary Primary: RP-HPLC (Routine QC/Labile Compounds) PolarityCheck->HPLC_Primary Yes Derivatization Req. Derivatization (e.g., Silylation) PolarityCheck->Derivatization No (Semi-volatile) CrossVal CROSS-VALIDATION REQUIREMENT: Validate Primary Method against Orthogonal Technique GCMS_Primary->CrossVal HPLC_Primary->CrossVal Derivatization->GCMS_Primary

Figure 1: Decision tree for selecting primary and secondary analytical methods for propiophenone derivatives.

Part 2: Experimental Protocols

To demonstrate cross-validation, we define two optimized protocols for a representative analyte: 3'-Chloropropiophenone .

Method A: RP-HPLC with UV Detection (The Routine Method)

Context: Used for assay purity and content uniformity due to high precision.[2]

  • Instrumentation: Agilent 1200 Series or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution, Acetonitrile:Phosphate Buffer (pH 3.[2]0) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (carbonyl absorption).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg standard in 10 mL Mobile Phase. Filter through 0.45 µm PTFE.

Method B: GC-MS (The Orthogonal Comparator)

Context: Used to confirm specificity and identify co-eluting impurities hidden under the UV peak.

  • Instrumentation: GC System (e.g., Agilent 7890B) coupled with Single Quadrupole MS.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 280°C (hold 5 min).
    
  • MS Parameters: EI Source (70 eV), Scan range 40–350

    
    .
    
  • Sample Prep: Dissolve 10 mg standard in 10 mL Methanol (HPLC grade).

Part 3: Cross-Validation Workflow & Statistical Analysis

Cross-validation is not merely running samples twice.[3][4][5] It is a statistical demonstration that Method A and Method B yield equivalent results within a defined tolerance.

The Workflow
  • Sample Set Generation: Prepare

    
     samples spanning 80% to 120% of the target concentration. Include forced degradation samples (acid/base hydrolysis) to test specificity.
    
  • Paired Analysis: Analyze the exact same sample vials (or aliquots from the same stock) on both HPLC and GC-MS within 24 hours.

  • Data Processing: Calculate assay values (%) for all samples.

CrossValidation Samples Sample Set (n=20) (Spiked & Real) Split Aliquot Split Samples->Split MethodA Method A: HPLC-UV (Quant Data) Split->MethodA MethodB Method B: GC-MS (Quant Data) Split->MethodB Stats Statistical Comparison (Bland-Altman / t-test) MethodA->Stats MethodB->Stats Decision Bias Assessment Stats->Decision Pass Methods Equivalent (Valid) Decision->Pass p > 0.05 Diff < 2% Fail Investigate Bias (Matrix Effect/Co-elution) Decision->Fail p < 0.05 Diff > 2%

Figure 2: Workflow for cross-validating analytical data between HPLC and GC-MS.

Statistical Framework

To validate equivalence, do not rely solely on correlation coefficients (


), as they can hide systematic bias. Use the following:
  • Paired t-Test:

    • Null Hypothesis (

      
      ): Mean difference between methods is zero.
      
    • Acceptance:

      
       (No statistically significant difference).
      
  • Bland-Altman Plot:

    • Plot the Difference (Method A - Method B) vs. the Average ((A+B)/2).

    • Acceptance: 95% of points must fall within

      
       standard deviations (Limits of Agreement).
      
Experimental Data Summary (Mock Data for Validation)

The table below summarizes a typical cross-validation dataset for 3'-chloropropiophenone.

ParameterHPLC-UV ResultsGC-MS ResultsCross-Validation Statistics
Linearity (

)
0.99980.9992Both > 0.999 (Acceptable)
Recovery (Spiked) 99.5% ± 0.8%98.2% ± 1.2%Mean Diff: 1.3% (GC lower due to volatility loss?)
Precision (RSD, n=6) 0.45%1.10%F-test: HPLC is significantly more precise (

).
LOD (µg/mL) 0.050.01GC-MS is 5x more sensitive.
Specificity Co-elution of isomer XResolved isomer XCritical Finding: GC-MS detected 0.5% isomer impurity co-eluting in HPLC.

References

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • BfArM (Federal Institute for Drugs and Medical Devices). (2022). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Comparative

comparative study of the cytotoxic effects of different chalcone derivatives

This guide provides a technical, comparative analysis of the cytotoxic effects of various chalcone derivatives. It is designed for researchers and drug discovery professionals, focusing on structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of the cytotoxic effects of various chalcone derivatives. It is designed for researchers and drug discovery professionals, focusing on structure-activity relationships (SAR), quantitative efficacy data (IC50), and validated experimental protocols.

Executive Summary: The Chalcone Scaffold

Chalcones (1,3-diaryl-2-propen-1-one) are considered "privileged structures" in medicinal chemistry due to their ability to bind multiple oncogenic targets. Unlike rigid heterocyclic drugs, the enone linker of chalcones provides conformational flexibility, allowing them to dock into the colchicine-binding site of tubulin or the hydrophobic cleft of MDM2.

This guide compares three primary classes of cytotoxic chalcones:

  • Polymethoxychalcones: Synthetic derivatives often targeting tubulin.

  • Prenylated Chalcones: Naturally occurring (e.g., Xanthohumol) targeting mitochondrial pathways.

  • Heterocyclic Chalcones: Hybrid structures (e.g., Indole-chalcones) designed for multi-target efficacy.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity of chalcones is strictly governed by the substitution pattern on the A-ring (ketone side) and B-ring (aldehyde side).

Key SAR Rules:
  • A-Ring Hydroxylation: A hydroxyl group at position 2' is critical for stabilizing the conformation via intramolecular hydrogen bonding with the carbonyl oxygen.

  • B-Ring Methoxylation: The presence of trimethoxy groups (3,4,5-trimethoxy) on the B-ring mimics the structure of Combretastatin A-4, significantly enhancing tubulin binding affinity.

  • Electron-Withdrawing Groups (EWGs): Substituents like Chlorine or Fluorine at the 4-position of the B-ring often increase metabolic stability and potency against drug-resistant lines (e.g., MCF-7/Adr).

Visualization: SAR Hotspots

The following diagram illustrates the core scaffold and the functional impact of specific substitutions.

SAR_Analysis Core Chalcone Scaffold (1,3-diaryl-2-propen-1-one) ARing A-Ring Substitutions Core->ARing BRing B-Ring Substitutions Core->BRing Linker Enone Linker (α,β-unsaturated) Core->Linker OH_2 2'-OH: Intramolecular H-bond (Stabilizes Conformation) ARing->OH_2 Prenyl Prenylation: Increases Lipophilicity (Membrane Permeability) ARing->Prenyl OMe_345 3,4,5-Trimethoxy: Mimics Combretastatin A-4 (Tubulin Inhibition) BRing->OMe_345 EWG 4-Cl/F: Metabolic Stability (Enhances Potency) BRing->EWG Michael Michael Acceptor (Covalent binding to Cysteine residues) Linker->Michael

Caption: Functional mapping of the chalcone scaffold. Blue nodes indicate A-ring effects; Red nodes indicate B-ring effects critical for cytotoxicity.

Comparative Efficacy Data

The following data aggregates IC50 values from multiple comparative studies. Note the significant potency shift when methoxy groups are introduced compared to simple hydroxylated natural variants.

Table 1: IC50 Comparison (µM) Against Human Cancer Cell Lines

Lower IC50 indicates higher potency.

Derivative ClassCompound NameMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Mechanism HighlightRef
Synthetic 2-Chloro-2',4',6'-trimethoxychalcone1.88 µM2.92 µM1.62 µMTubulin Destabilizer[1][5]
Synthetic Indolyl-Chalcone (CIT-026)0.09 µM0.15 µM0.12 µMDual Tubulin/Kinase Inhibitor[4][6]
Natural Licochalcone A25.89 µM30.12 µM22.40 µMROS Generation / Bcl-2[1]
Natural Flavokawain A18.50 µM24.30 µM16.80 µMG2/M Arrest[2]
Hybrid Quinoline-Chalcone (35a)1.05 µM>20 µM4.20 µMp53 Activation[4]
Control Doxorubicin0.50 µM0.45 µM0.38 µMDNA Intercalation[1]
Table 2: Selectivity Index (SI) Analysis

SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[1] An SI > 10 is generally considered a safe therapeutic window.

CompoundTarget Cancer CellNormal Cell Line (Reference)Selectivity Index (SI)Safety Profile
Trimethoxychalcone (Deriv. 3) HeLaMRC-5 (Lung Fibroblast)18.2 High Selectivity
Licochalcone A B-16 Melanoma3T3 Fibroblast1.29Low Selectivity
Indolyl-Chalcone MCF-7HFF-1 (Human Fibroblast)>50Excellent
Doxorubicin MCF-7HFF-1< 2.0High Toxicity

Data Insight: Synthetic methoxychalcones and indole-hybrids demonstrate superior selectivity compared to natural chalcones like Licochalcone A, which often exhibit off-target toxicity at effective doses [1][9].

Mechanism of Action: The Apoptotic Cascade

Chalcones induce cytotoxicity primarily through two distinct pathways depending on their substitution:

  • Tubulin Inhibition (Antimitotic): Polymethoxychalcones bind to the colchicine site, preventing microtubule assembly.

  • p53/MDM2 Modulation: Chalcones can disrupt the MDM2-p53 complex, releasing p53 to trigger apoptosis.

Mechanism_Pathway Chalcone Chalcone Derivative (Treatment) Target_Tubulin Target: Tubulin (Colchicine Binding Site) Chalcone->Target_Tubulin High Affinity (Methoxy) Target_MDM2 Target: MDM2-p53 Complex Chalcone->Target_MDM2 Hydrophobic Interaction Polymerization Inhibition of Microtubule Polymerization Target_Tubulin->Polymerization p53_Release Release/Activation of p53 Target_MDM2->p53_Release Arrest Cell Cycle Arrest (G2/M Phase) Polymerization->Arrest Bax_Bcl2 Bax/Bcl-2 Ratio Increase p53_Release->Bax_Bcl2 Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Mito_Potential Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_Bcl2->Mito_Potential Caspase Caspase-3/7 Activation Mito_Potential->Caspase Caspase->Apoptosis

Caption: Dual mechanistic pathways of chalcones leading to apoptosis via tubulin destabilization and p53 activation.

Validated Experimental Protocols

To ensure reproducibility, the following protocol addresses common solubility issues associated with lipophilic chalcones.

Protocol: Optimized MTT Cytotoxicity Assay for Chalcones

Rationale: Chalcones often precipitate in aqueous media at high concentrations (>50 µM). This protocol uses a step-wise dilution in DMSO to maintain solubility before introduction to the cell media.

Materials:

  • Cell Lines: MCF-7, A549, or HepG2 (logarithmic growth phase).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[2]

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.[3]

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve chalcone derivative in 100% DMSO to create a 10 mM stock solution .

    • Critical Step: Sonicate for 5 minutes if visual particulates remain. Store at -20°C.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5 × 10³ cells/well (adherent) or 1 × 10⁴ cells/well (suspension).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.

    • Incubate for 48 hours . (Note: 24h may be insufficient for G2/M arrest-mediated apoptosis to manifest fully).

  • MTT Incubation:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization & Reading:

    • Carefully aspirate medium (do not disturb crystals).[2][3]

    • Add 100 µL DMSO to dissolve formazan.[2][3]

    • Shake plate on an orbital shaker for 10 minutes.

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Derive IC50 using non-linear regression (sigmoidal dose-response) in GraphPad Prism or similar software.

Conclusion & Future Outlook

The comparative data indicates that synthetic polymethoxychalcones and heterocyclic hybrids (indole/quinoline) offer significantly higher potency and selectivity than their natural counterparts. The "sweet spot" for design involves a trimethoxy B-ring for tubulin targeting, coupled with an electron-withdrawing A-ring substitution to enhance metabolic stability.

Researchers should prioritize derivatives with a Selectivity Index (SI) > 10 for in vivo progression. Future studies must address the poor aqueous solubility of these compounds, potentially through nanoparticle encapsulation or prodrug formulation.

References

  • BenchChem. (2025).[1][2][4][5] Comparative Cytotoxicity of Chalcone Derivatives on Cancer vs. Normal Cell Lines: A Research Guide. BenchChem.[1][2][4][5] Link

  • Mahapatra, D. K., et al. (2023). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones.[6][7] PMC - NIH. Link

  • Moreira, J., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Pharmaceuticals (Basel).[8] Link

  • Wang, C., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry.[9] Link

  • BenchChem. (2025).[1][2][4][5] Comparative Cytotoxicity Analysis of 2-Chloro-2',4',6'-trimethoxychalcone and Standard Anticancer Agents.[10][5] BenchChem.[1][2][4][5] Link

  • Frontiers Editorial. (2023). Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization. Frontiers in Oncology. Link

  • MDPI. (2025). Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. MDPI.[11] Link[11]

  • ResearchGate. (2025). Comparison between the selective index (SI) of each chalcone and the reference drugs against mammalian cancer lines. ResearchGate. Link

  • NIH. (2025). Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies. PMC - NIH. Link

  • Abcam. (2025). MTT Assay Protocol and Troubleshooting. Abcam. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the sa...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Hazard Assessment and Profile

Compounds like 4'-Methoxypropiophenone and other substituted propiophenones are typically classified with the following hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[1][2][3]

  • Combustibility: Often classified as a combustible liquid, posing a fire risk when exposed to heat or ignition sources.[1][2][6]

Therefore, 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone must be handled as a hazardous chemical, and its waste must be disposed of through a regulated hazardous waste stream.[7]

The Regulatory Framework: Adherence to EPA and RCRA Standards

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" management system, meaning that the generator of the waste (the laboratory) is responsible for it from creation to final disposal.[9]

Key Principles Under RCRA:

  • No Drain Disposal: Hazardous chemical waste must never be poured down the drain.[8][10] This can lead to dangerous chemical reactions within the plumbing and contaminate waterways.

  • No Regular Trash Disposal: Disposal of chemical waste in the solid waste system (regular trash) is strictly prohibited.[7][11]

  • Mandatory EHS Program: Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste program.[7][12]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for accumulating and disposing of waste containing 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation (e.g., in the fume hood where the reaction was performed) and under the control of the laboratory personnel.[12][13]

  • Proximity: The SAA must be close to where the waste is generated. You should not generate waste in one room and store it in another.[8]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, EHS must remove the waste within three days.[8]

  • Segregation: If the waste is flammable, it should be stored in a designated flammable storage cabinet.[13]

Step 2: Select an Appropriate Waste Container

The integrity of the waste containment system is paramount to preventing leaks and spills.

  • Compatibility: The container must be chemically compatible with the waste. The original reagent bottle is often the best choice.[11] If unavailable, a high-density polyethylene (HDPE) or borosilicate glass bottle is a suitable alternative.

  • Condition: Use containers that are in good condition, free from cracks, and have a secure, leak-proof cap.[11][12]

  • Venting: Do not use sealed containers for reactions that may generate gas pressure.

Step 3: Proper Labeling and Waste Identification

Clear and accurate labeling is a legal requirement and essential for safe handling by EHS personnel.[8][13]

  • Required Information: The label must clearly state the words "Hazardous Waste".[12][13]

  • Contents: List the full chemical name of all constituents in the container. Do not use abbreviations or chemical formulas.[7][12] For mixtures, provide the percentage of each component.

  • Generator Information: Include the name of the Principal Investigator, the laboratory room number, and the date waste was first added to the container (accumulation start date).[7]

Step 4: Accumulating Waste

Follow these safety measures when adding waste to the container.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[8][12][14] Leaving a funnel in the container is not permissible as it constitutes an open container.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.[10][15]

  • Secondary Containment: It is best practice to keep waste containers in secondary containment (such as a chemical-resistant tray) to catch any potential leaks.[14]

Step 5: Arranging for Disposal

Once the container is full (approximately 90% capacity to allow for expansion) or the experiment is complete, you must arrange for its removal.[12]

  • Request Pickup: Submit a chemical waste pickup request to your institution's EHS office. This is often done through an online form.[7][11]

  • Timeliness: Do not let full containers of waste accumulate in the laboratory.[11] Containers must be removed from the lab within 12 months of the accumulation start date.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone waste.

G start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container add_waste Add Waste to Container in Satellite Accumulation Area container->add_waste seal Securely Seal Container add_waste->seal is_full Container >90% Full? seal->is_full continue_use Continue Accumulating Waste (Keep Container Closed) is_full->continue_use  No request_pickup Complete & Submit EHS Waste Pickup Form is_full->request_pickup  Yes continue_use->add_waste store Store in SAA for Pickup (Max 12 months) request_pickup->store end EHS Collects Waste store->end

Sources

Handling

Personal Protective Equipment (PPE) for Handling 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

[1][2][3][4][5][6] Executive Summary: Hazard Banding & Immediate Action 4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a functionalized dihydrochalcone derivative, commonly utilized as a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary: Hazard Banding & Immediate Action

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a functionalized dihydrochalcone derivative, commonly utilized as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin). While specific toxicological data for this intermediate may be limited in public repositories, its structural moieties (aromatic ester, methoxy ether, ketone) dictate that it be handled as a Category 2 Irritant and a potential Sensitizer .

Operational Control Band: OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³).

  • Primary Risk: Inhalation of fine particulates during weighing/transfer and dermal absorption in solution.

  • Critical Directive: Do not handle on an open bench. All solid manipulation requires a Ventilated Balance Enclosure (VBE) or Fume Hood.

The PPE Matrix: Head-to-Toe Protection

This matrix replaces generic advice with specific material compatibility requirements based on the chemical's lipophilicity and solvent carriers commonly used with this compound (e.g., Dichloromethane, THF).

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control First Primary: Fume Hood or VBE (Face velocity: 0.3–0.5 m/s).Secondary: N95/P100 Respirator (only if outside hood).Rationale: Propiophenone derivatives are respiratory irritants.[1] Engineering controls prevent sensitization better than masks.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1+ Impact/Splash Goggles.Contraindication: Do NOT use standard safety glasses with side shields for powder handling; fine dust can bypass side gaps.
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil Nitrile (High dexterity).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: Aromatic esters can permeate latex. Nitrile offers superior breakthrough time (>480 min). Double gloving allows outer glove removal upon contamination without exposing skin.
Body Tyvek® Lab Coat / Sleeves Standard: Polyethylene-coated polypropylene (e.g., Tyvek).Requirement: Must have elastic cuffs to seal over the glove gauntlet.Rationale: Cotton coats absorb and hold chemical dust against the skin/clothes, increasing long-term exposure.

Technical Justification: The "Why" Behind the Protocol

Glove Material Permeation

Latex gloves are insufficient for this compound. The 4'-Carboethoxy moiety increases lipophilicity, facilitating rapid permeation through natural rubber lattices. Furthermore, if this compound is dissolved in common organic synthesis solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile degrades rapidly.

  • Protocol: For solution handling in DCM/THF, use Silver Shield (Laminate) gloves under outer nitrile gloves.

Electrostatic Hazards of Solids

This compound is a crystalline solid with high dielectric resistance. During weighing, it generates significant static charge, causing "fly-away" powder.

  • Risk: Particles repel into the breathing zone or settle on the researcher's wrists.

  • Mitigation: Use an ionizing bar in the balance enclosure or anti-static weighing boats.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)

Target: Prevent inhalation and surface contamination.[2]

  • Setup: Activate Fume Hood/VBE. Verify sash height is at the safe working position (usually 18 inches).

  • Donning: Put on inner nitrile gloves, Tyvek coat, then outer nitrile gloves (tucked over coat cuffs).

  • Static Control: Pass the spatula and weighing boat through an anti-static ionizer stream (if available) or wipe the exterior of the stock container with a lint-free anti-static wipe.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid to the weighing boat.

    • Critical Step: If powder adheres to the spatula, do not tap it on the container rim (creates aerosol). Wipe it with a solvent-dampened Kimwipe inside the hood.

  • Closing: Seal the weighing boat with Parafilm or a lid before removing it from the hood.

Protocol B: Reaction Setup (Solution State)

Target: Prevent splash and permeation.

  • Solvent Addition: Add solvent (e.g., Ethanol, Toluene) slowly down the side of the reaction vessel to minimize dust displacement.

  • Glove Check: Immediately inspect outer gloves for splashes.

    • If splashed:[3][4] Remove outer glove immediately, wash inner glove with soap/water (do not use solvent on skin), and re-glove.

  • Temperature Control: If heating is required (reflux), ensure the condenser water flow is active before heating to prevent vapor escape.

Visual Workflows (Graphviz)

Diagram 1: PPE Decision Logic

Caption: Decision tree for selecting PPE based on the physical state of the material.

PPE_Decision_Tree Start Handling 4'-Carboethoxy-3- (4-methoxyphenyl)propiophenone State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Solid_PPE REQUIRED: 1. Fume Hood / VBE 2. N95 (if open bench) 3. Goggles (Tight seal) 4. Anti-static tools Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Aggressive Aggressive (DCM, THF, DMF) Solvent_Check->Aggressive Standard Standard (Water, Ethanol) Solvent_Check->Standard Laminate_Gloves Use Silver Shield/Laminate Under Nitrile Aggressive->Laminate_Gloves Nitrile_Gloves Double Nitrile Gloves (Change every 30 mins) Standard->Nitrile_Gloves

Diagram 2: Spill Response Protocol

Caption: Immediate actions to take in the event of a solid spill outside the fume hood.

Spill_Response Spill Spill Detected (Solid Powder) Evacuate 1. Evacuate Area (Radius: 3 meters) Spill->Evacuate PPE_Up 2. Upgrade PPE (Add N95/P100 Mask) Evacuate->PPE_Up Cover 3. Cover Spill (Damp Paper Towels) PPE_Up->Cover Prevent Aerosol Clean 4. Scoop & Wipe (Do NOT Sweep/Dust) Cover->Clean Wet Method Dispose 5. HazMat Disposal (Double Bagged) Clean->Dispose

Emergency & Disposal

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[5][1][3][6] Lift eyelids to ensure particulate removal. Seek medical attention (ophthalmologist) as esters can cause delayed corneal damage.

  • Skin Contact: Wash with soap and copious water.[7][1][2][3][6][8] Do NOT use alcohol or organic solvents to clean skin; this increases transdermal absorption of the compound.

Disposal (RCRA Compliance)
  • Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Contaminated PPE: Disposable gloves and Tyvek sleeves must be disposed of as hazardous solid waste, not regular trash.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Propiophenone Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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